Cetraric acid
Description
Properties
CAS No. |
489-49-6 |
|---|---|
Molecular Formula |
C20H18O9 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-(ethoxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C20H18O9/c1-4-27-7-11-15(23)14(19(24)25)9(3)16-18(11)29-20(26)13-8(2)5-12(22)10(6-21)17(13)28-16/h5-6,22-23H,4,7H2,1-3H3,(H,24,25) |
InChI Key |
SPLUKWYWJOQKMJ-UHFFFAOYSA-N |
SMILES |
CCOCC1=C(C(=C(C2=C1OC(=O)C3=C(O2)C(=C(C=C3C)O)C=O)C)C(=O)O)O |
Canonical SMILES |
CCOCC1=C(C(=C(C2=C1OC(=O)C3=C(O2)C(=C(C=C3C)O)C=O)C)C(=O)O)O |
Other CAS No. |
489-49-6 |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Cetraric Acid: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cetraric acid, a prominent member of the depsidone class of lichen secondary metabolites, has garnered significant scientific interest due to its potential pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, offering a comprehensive overview for researchers in drug discovery and development. The document details the primary lichen species known to synthesize this compound, presents available quantitative data, outlines a detailed experimental protocol for its extraction and quantification, and illustrates the proposed biosynthetic pathway. This guide is intended to serve as a foundational resource for the scientific community, facilitating further investigation into the therapeutic potential of this compound.
Natural Sources of this compound
This compound is predominantly found in various species of lichens, which are composite organisms arising from algae or cyanobacteria living among filaments of multiple fungi species in a mutualistic relationship. The production of this compound, like other lichen acids, is attributed to the fungal partner (mycobiont).
The most well-documented and significant natural source of this compound is Cetraria islandica , commonly known as Iceland moss.[1][2][3] This lichen species has a long history of use in traditional medicine.[4][5][6] While C. islandica is the primary source, this compound has also been identified in other species within the Cetraria genus and the broader Parmeliaceae family.[3]
Quantitative Data on this compound and Related Compounds in Lichens
Quantitative analysis of secondary metabolites in lichens can be influenced by various factors, including geographical location, environmental conditions, and the specific chemotype of the lichen. While precise, comparative data for this compound across a wide range of species is limited in the available literature, its presence as a major compound in Cetraria islandica is well-established.[1] The following table summarizes the known distribution and reported concentrations of this compound and co-occurring lichen acids in select species.
| Lichen Species | Compound | Concentration (% dry weight) | Comments | Reference |
| Cetraria islandica | This compound | Major Compound | Often co-occurs with fumarprotothis compound and protolichesterinic acid. | [1][2] |
| Cetraria islandica | Fumarprotothis compound | 2.6 - 11.5% | A major depsidone often found alongside this compound. | [1] |
| Cetraria islandica | Protothis compound | 0.2 - 0.3% | A related depsidone present in smaller quantities. | [1] |
| Cetraria islandica | Protolichesterinic acid | 0.1 - 0.5% | An aliphatic acid also present in this species. | [1][7] |
| Parmelia sulcata | Protothis compound | Present | This compound not explicitly mentioned, but a related depsidone is present. | [8] |
| Cetraria aculeata | Protolichesterinic acid | Present | This compound not reported as a major compound in this species. | [9] |
Experimental Protocols
The following section provides a detailed methodology for the extraction and quantification of this compound from lichen thalli, synthesized from established high-performance liquid chromatography (HPLC) methods for lichen acids.[7][10]
Extraction of this compound from Lichen Material
This protocol outlines the steps for the efficient extraction of this compound and other secondary metabolites from dried lichen thalli.
Materials and Reagents:
-
Dried and cleaned lichen thalli (e.g., Cetraria islandica)
-
Acetone (HPLC grade)
-
Grinder or mortar and pestle
-
Eppendorf tubes (2.0 mL)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Vials for HPLC analysis
Procedure:
-
Sample Preparation: Thoroughly clean the lichen thalli to remove any substrate or debris. Dry the cleaned material at room temperature or in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Grinding: Grind the dried lichen thalli into a fine powder using a grinder or a mortar and pestle.
-
Extraction:
-
Weigh approximately 50-60 mg of the powdered lichen material and place it into a 2.0 mL Eppendorf tube.
-
Add 1.5 mL of acetone to the tube.
-
Place the tube in an ultrasonic bath for 60 minutes to facilitate the extraction process.
-
Repeat the extraction process at least three times with fresh acetone to ensure complete extraction of the secondary metabolites.
-
-
Centrifugation and Filtration:
-
After each extraction, centrifuge the mixture to pellet the solid lichen material.
-
Carefully collect the acetone supernatant.
-
Combine the supernatants from all extraction steps.
-
Filter the combined acetone extract through a 0.45 µm syringe filter into a clean vial for HPLC analysis.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.7 µm, 3.0 × 50 mm) is suitable for the separation of lichen acids.[10]
-
Mobile Phase: A gradient elution using two solvents is typically employed:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.
-
Solvent B: Acetonitrile or methanol with 0.1% TFA.
-
A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B. The gradient should be optimized based on the specific column and compounds of interest.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound can be detected at approximately 254 nm. A DAD allows for the monitoring of multiple wavelengths.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in acetone or methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.
-
Sample Analysis: Inject the filtered lichen extract into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Determine the concentration of this compound in the sample by using the calibration curve. The amount of this compound can then be expressed as a percentage of the dry weight of the lichen material.
Biosynthesis of this compound
This compound, as a depsidone, is biosynthesized through the polyketide pathway, a major route for the production of secondary metabolites in fungi.[11][12] The biosynthesis of depsidones is a multi-step process involving large, multifunctional enzymes, primarily non-reducing polyketide synthases (NR-PKSs) and cytochrome P450 monooxygenases.[13][14] While the specific gene cluster for this compound biosynthesis has not been fully elucidated, a general pathway for depsidone formation has been proposed.
The process begins with the synthesis of two orsellinic acid-type phenolic units by an NR-PKS. These units are then joined by an ester linkage to form a depside intermediate. The final and characteristic step in depsidone formation is an intramolecular oxidative cyclization of the depside, catalyzed by a cytochrome P450 enzyme, which forms the ether linkage between the two aromatic rings.[11][13]
Below is a diagram illustrating the generalized biosynthetic pathway of depsidones.
The following diagram illustrates a simplified experimental workflow for the extraction and quantification of this compound from lichens.
Conclusion
This compound is a significant secondary metabolite primarily sourced from lichens, with Cetraria islandica being the most notable producer. This technical guide has provided a detailed overview of its natural sources, a synthesized protocol for its extraction and quantification, and an illustration of its general biosynthetic pathway. The information presented herein is intended to equip researchers with the necessary foundational knowledge to further explore the chemical and pharmacological properties of this promising natural compound. Future research should focus on obtaining more extensive quantitative data across a wider range of lichen species and on the complete elucidation of the specific enzymatic and genetic machinery responsible for this compound biosynthesis.
References
- 1. Ultrastructural, Energy-Dispersive X-ray Spectroscopy, Chemical Study and LC-DAD-QToF Chemical Characterization of Cetraria islandica (L.) Ach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Genus Cetraria s. str.—A Review of Its Botany, Phytochemistry, Traditional Uses and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12. Cetraria Islandica, Ach.—Iceland Moss. | Henriette's Herbal Homepage [henriettes-herb.com]
- 5. Iceland moss - MEpedia [me-pedia.org]
- 6. Cetraria islandica | Dalib.cz [dalib.cz]
- 7. iris.hi.is [iris.hi.is]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to Cetraric Acid-Producing Lichen Species: From Bioactivity to Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lichens, symbiotic organisms of fungi and algae, are prolific producers of unique secondary metabolites, many of which hold significant pharmacological potential. Among these, cetraric acid, a depsidone found in several lichen species, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of this compound-producing lichen species, with a focus on their biological activities, including anticancer, antioxidant, and antimicrobial effects. This document summarizes available quantitative data, details relevant experimental protocols for analysis, and presents visual diagrams of pertinent biological pathways and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound and its Lichen Sources
This compound is a naturally occurring depsidone, a type of polyphenolic compound, found predominantly in lichens of the Parmeliaceae family. Its structure features a complex ring system that contributes to its biological activities. The most well-documented source of this compound is Cetraria islandica, commonly known as Iceland moss. This lichen has a long history of use in traditional medicine for various ailments.[1] Other related compounds often found alongside this compound in these lichens include fumarprotothis compound and protolichesterinic acid.
While a comprehensive list of all this compound-producing species is not exhaustively documented, research points to its presence in various species within the Cetraria genus and related genera. Identification of this compound in lichen extracts is typically achieved through analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).[1]
Biological Activities of this compound and Related Lichen Compounds
The biological activities of this compound are an area of ongoing research. However, studies on extracts from this compound-containing lichens and related compounds suggest a range of promising therapeutic effects. It is important to note that much of the available quantitative data pertains to crude extracts or other lichen acids, and data on purified this compound is limited.
Anticancer Activity
Lichen-derived compounds have shown potential as anticancer agents. While specific IC50 values for purified this compound are not widely reported, extracts from lichens known to contain this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for related lichen compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 1: Anticancer Activity of Extracts from this compound-Associated Lichen Species
| Lichen Species Extract | Cancer Cell Line | Activity Metric | Reported Value | Reference |
| Tuckermannopsis ciliaris (contains protolichesterinic acid) | Burkitt's lymphoma (Raji) | IC50 | Data suggests dose-dependent apoptosis | (PubMed) |
| Xanthoparmelia chlorochroa (contains usnic, salazinic, etc.) | Burkitt's lymphoma (Raji) | IC50 | Data suggests dose-dependent apoptosis | (PubMed) |
Note: This table includes data on extracts from lichens that may contain this compound or related compounds, as specific data for purified this compound is limited.
Antioxidant Activity
The polyphenolic structure of this compound suggests inherent antioxidant properties. Antioxidant activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant potential of lichen extracts is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 2: Antioxidant Activity of Extracts from this compound-Associated Lichen Species
| Lichen Species Extract | Assay | Activity Metric | Reported Value | Reference |
| Cetraria islandica (Aqueous extract) | Linoleic acid peroxidation | Inhibition | 96-100% (at 50-500 µg) | (PubMed) |
| Dirinaria applanata (Methanol extract) | DPPH | IC50 | 471.16 ± 0.85 µg/ml | (Bioscience Biotechnology Research Communications) |
| Parmotrema andium (Methanol extract) | DPPH | IC50 | 534.77 ± 0.75 µg/ml | (Bioscience Biotechnology Research Communications) |
Note: This table presents data from extracts of lichens known to contain this compound or similar compounds. The antioxidant capacity can be attributed to a mixture of compounds within the extract.
Antimicrobial Activity
Lichen secondary metabolites have long been recognized for their antimicrobial properties. Extracts from this compound-producing lichens have shown inhibitory activity against a range of bacteria. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Extracts and Compounds from this compound-Associated Lichen Species
| Lichen Species/Compound | Microorganism | Activity Metric | Reported Value | Reference |
| Cladonia foliacea extract | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, etc. | MIC | Not specified | (PubMed) |
| (-)-usnic acid | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, etc. | MIC | Not specified | (PubMed) |
| Fumarprotothis compound | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, etc. | MIC | Not specified | (PubMed) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its biological activities.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
HPLC is a fundamental technique for the separation, identification, and quantification of lichen acids.
References
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Cetraric Acid in Lichens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetraric acid, a prominent secondary metabolite found in various lichen species, has garnered significant interest for its diverse biological activities. However, the precise biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing parallels with the synthesis of related lichen depsidones. It details a proposed pathway, highlights the key enzyme classes likely involved, and presents detailed experimental protocols for the identification and characterization of the biosynthetic genes and their products. This document aims to serve as a foundational resource for researchers dedicated to unraveling the complexities of lichen biochemistry and harnessing their potential for drug discovery and development.
Introduction
Lichens are a unique symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), typically a green alga or cyanobacterium. This partnership results in the production of a vast array of unique secondary metabolites, many of which are polyketides. These compounds are not essential for the primary metabolism of the lichen but play crucial roles in its survival, including defense against herbivores, UV protection, and antimicrobial activity.
This compound, a β-orcinol depsidone, is a characteristic metabolite of lichens such as Cetraria islandica (Iceland moss). Its complex structure and notable biological properties make it a molecule of interest for pharmacological research. Despite its significance, the complete enzymatic machinery responsible for its synthesis has not been fully characterized. This guide synthesizes the available evidence to propose a biosynthetic pathway for this compound and provides the necessary technical framework for its experimental validation.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway for β-orcinol depsidones in lichens, which is initiated by a non-reducing polyketide synthase (NR-PKS). The pathway can be conceptually divided into three main stages: polyketide synthesis and depside formation, depsidone formation, and tailoring reactions.
Stage 1: Polyketide Synthesis and Depside Precursor Formation
The backbone of this compound is assembled from acetate and malonate units by a Type I NR-PKS. These large, multifunctional enzymes iteratively condense acyl-CoA extenders to a starter unit, creating a poly-β-keto chain. For β-orcinol depsidones, the PKS is hypothesized to synthesize two distinct aromatic rings, which are then joined by an ester linkage to form a depside. In the case of this compound, the likely depside intermediate is protothis compound.
Stage 2: Oxidative Cyclization to form the Depsidone Core
Following the formation of the depside, an intramolecular oxidative cyclization occurs to form the characteristic depsidone structure, which includes an ether bridge between the two aromatic rings. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450). These enzymes are frequently found in biosynthetic gene clusters for secondary metabolites in fungi and are known to catalyze a wide range of oxidative reactions.
Stage 3: Tailoring Reactions
The final step in the proposed pathway is a tailoring reaction that modifies the protothis compound core to yield this compound. This specific modification involves the addition of an ethyl group. The enzyme responsible for this ethylation step has not yet been identified.
Below is a diagrammatic representation of the proposed biosynthetic pathway for this compound.
Key Enzymes and Genes in Depsidone Biosynthesis
While the specific genes for this compound biosynthesis are unknown, research on other lichen depsidones has identified the core biosynthetic genes. This data provides a valuable comparative framework for future studies on this compound.
| Lichen Metabolite | Producing Lichen (Example) | Key Biosynthetic Gene(s) | Function of Gene Product(s) | Reference |
| Atranorin (Depside) | Stereocaulon alpinum | atr1 (PKS), atr2 (CYP450), atr3 (O-methyltransferase) | NR-PKS for depside synthesis, tailoring enzymes | [1][2][3] |
| Grayanic Acid (Depsidone) | Cladonia grayi | CgrPKS16 (PKS), CYP450, O-methyltransferase | NR-PKS for depside precursor, tailoring enzymes | [4] |
| Lecanoric Acid (Depside) | Pseudevernia furfuracea | PFUR17_02294 (PKS) | NR-PKS for depside synthesis | [5][6] |
| Virensic Acid (Depsidone precursor) | Parmelia sp. | pks1 (PKS), dsd3 (CYP450), dsd6 (FAD-linked oxidoreductase) | NR-PKS, tailoring enzymes for depsidone formation | [7] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols provide a detailed methodology for the key experiments required.
Identification and Sequencing of a Putative PKS Gene
This protocol outlines the steps to identify and sequence a PKS gene from a this compound-producing lichen.
-
Lichen Material and DNA Extraction:
-
Collect fresh lichen thalli and clean them of any debris.
-
Freeze-dry the lichen material and grind it to a fine powder in liquid nitrogen.
-
Extract total genomic DNA using a CTAB-based method or a commercial plant DNA extraction kit. Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
-
Degenerate PCR for PKS Gene Fragments:
-
Design degenerate primers targeting conserved domains of fungal NR-PKS genes (e.g., the ketosynthase (KS) domain).
-
Perform PCR using the extracted genomic DNA as a template. Use a touchdown PCR program to increase specificity.
-
Analyze the PCR products on an agarose gel. Excise bands of the expected size and purify the DNA.
-
-
Sequencing and Analysis:
-
Sequence the purified PCR products using Sanger sequencing.
-
Translate the DNA sequence and perform a BLASTp search against the NCBI non-redundant protein database to confirm if the amplified fragment belongs to a PKS gene.
-
-
Genome Walking or Inverse PCR:
-
To obtain the full-length gene sequence, use techniques like genome walking or inverse PCR with primers designed from the sequenced PKS fragment.
-
Heterologous Expression of a Lichen PKS Gene in Aspergillus oryzae
This protocol describes the functional characterization of a candidate PKS gene by expressing it in a well-characterized fungal host.[4][8][9]
-
Vector Construction:
-
Amplify the full-length PKS gene from the lichen genomic DNA.
-
Clone the PKS gene into a fungal expression vector (e.g., pTYGS-arg) under the control of a strong, inducible promoter (e.g., the amylase promoter, PamyB).[4]
-
The cloning can be performed using yeast homologous recombination for efficient assembly.[9]
-
-
Transformation of Aspergillus oryzae:
-
Prepare protoplasts from A. oryzae mycelia by enzymatic digestion.
-
Transform the protoplasts with the PKS expression vector using a PEG-calcium chloride-mediated method.[9]
-
Select transformants on a minimal medium lacking the auxotrophic supplement corresponding to the selection marker on the vector (e.g., arginine for pTYGS-arg).
-
-
Cultivation and Metabolite Extraction:
-
Inoculate the positive transformants into a suitable production medium (e.g., DPY medium).[4]
-
Incubate the cultures for 5-7 days with shaking.
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent such as ethyl acetate.
-
-
Analysis of Metabolites:
-
Analyze the crude extract by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to detect the production of new compounds by the transformant compared to a control strain transformed with an empty vector.
-
Metabolite Analysis by LC-MS/MS
This protocol details the identification and structural characterization of the heterologously produced polyketides.[1][3][10]
-
Sample Preparation:
-
Dissolve the dried extract from the fungal culture in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 column using a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes.
-
Perform tandem MS (MS/MS) on the detected peaks of interest to obtain fragmentation patterns.
-
-
Data Analysis and Structure Elucidation:
-
Determine the elemental composition of the new compounds from the accurate mass measurements.
-
Compare the fragmentation patterns with those of known lichen substances from databases or with authentic standards if available.
-
For novel compounds, further structural elucidation will require purification and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Conclusion and Future Perspectives
The biosynthesis of this compound in lichens represents a fascinating yet underexplored area of natural product chemistry. The proposed pathway, based on the well-established biosynthesis of other depsidones, provides a solid framework for future research. The immediate research goals should focus on the identification and functional characterization of the specific NR-PKS gene cluster responsible for protothis compound synthesis in a this compound-producing lichen. Subsequent efforts should be directed towards identifying the cytochrome P450 monooxygenase involved in depsidone ring formation and, most notably, the elusive enzyme responsible for the final ethylation step.
The successful elucidation of this pathway will not only deepen our understanding of lichen biochemistry but also open avenues for the biotechnological production of this compound and its derivatives for potential pharmaceutical applications. The experimental protocols detailed in this guide provide a clear roadmap for researchers to embark on this exciting scientific journey.
References
- 1. researchgate.net [researchgate.net]
- 2. bento.bio [bento.bio]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skemman.is [skemman.is]
- 6. people.duke.edu [people.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cetraric Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetraric acid is a naturally occurring depsidone, a type of polyphenolic compound, predominantly found in lichens, most notably Iceland moss (Cetraria islandica).[1][2] Historically used in traditional medicine, this bitter-tasting compound is gaining interest in the scientific community for its potential pharmacological activities.[3][4] This guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended to support research and drug development endeavors.
Chemical Structure
This compound possesses a complex tricyclic depsidone structure. Its chemical identity is defined by the following identifiers:
| Identifier | Value | Source |
| IUPAC Name | 9-(Ethoxymethyl)-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1][5]dioxepin-7-carboxylic acid | [1][6] |
| Molecular Formula | C₂₀H₁₈O₉ | [6][7][8] |
| Molecular Weight | 402.35 g/mol | [1][7][8] |
| SMILES | CCOCc1c(c(c(C)c2c1OC(=O)c3c(C)cc(c(C=O)c3O2)O)C(=O)O)O | [6][7] |
| InChI | InChI=1S/C20H18O9/c1-4-27-7-11-15(23)14(19(24)25)9(3)16-18(11)29-20(26)13-8(2)5-12(22)10(6-21)17(13)28-16/h5-6,22-23H,4,7H2,1-3H3,(H,24,25) | [7][9] |
| CAS Number | 489-49-6 | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological behavior.
| Property | Value | Source |
| Appearance | White micro-crystalline powder; very bitter prisms from alcohol or acetic acid. | [1][2][10] |
| Solubility | Practically insoluble in hot water, petroleum ether, benzene, and ether. Slightly soluble in cold methanol, alcohol, acetone, and acetic acid. Readily soluble in alcohol and aqueous solutions of alkalies or their carbonates, forming a yellow solution that turns brown on standing. | [1][2][10] |
| Melting Point | Not explicitly available in the provided search results. | |
| pKa | Not explicitly available in the provided search results. | |
| logP (o/w) | 4.930 (estimated) | [11] |
Biological and Pharmacological Activities
This compound has been traditionally recognized for its therapeutic uses and is now being investigated for a range of biological activities.
| Activity | Description | Source |
| Bitter Tonic | Traditionally used to stimulate appetite and digestion due to its bitter taste. | [2][12] |
| Respiratory Ailments | Historically used to relieve chest ailments. | [2] |
| Anti-emetic | A tincture has been recommended for its anti-emetic properties. | [12] |
| Antimicrobial | As a constituent of Cetraria islandica, it contributes to the antimicrobial properties of the lichen. | [4] |
| Antiproliferative/Cytotoxic | Studies on lichen-derived compounds, including depsidones related to this compound, have shown antiproliferative and cytotoxic properties. | [13] |
Experimental Protocols
Isolation of this compound from Cetraria islandica
The following is a generalized protocol for the isolation of this compound from its natural source, based on common phytochemical extraction techniques.
Methodology:
-
Collection and Preparation: Cetraria islandica lichen is collected, cleaned of foreign material, and air- or oven-dried at a low temperature to preserve the chemical constituents. The dried lichen is then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered lichen is subjected to extraction, often using a Soxhlet apparatus, with a suitable organic solvent such as acetone or ethanol.[14] The resulting crude extract is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude extract is further purified to isolate this compound. This can involve:
-
Solvent Partitioning: The extract can be partitioned between immiscible solvents to separate compounds based on their polarity.
-
Column Chromatography: Techniques such as column chromatography using stationary phases like Sephadex LH-20 are effective for separating lichen compounds.[15]
-
Crystallization: The purified fraction containing this compound is crystallized from a suitable solvent, such as alcohol or acetic acid, to obtain pure crystals.[1]
-
-
Structural Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16]
Signaling Pathways
Currently, there is a lack of specific information in the available scientific literature detailing the signaling pathways directly modulated by this compound. Research on related lichen depsidones suggests potential interactions with various cellular pathways, including those involved in inflammation and cell proliferation, but dedicated studies on this compound are required to elucidate its precise mechanisms of action.[17]
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a history of traditional medicinal use. While its physicochemical properties are partially characterized, further research is needed to determine key parameters such as its melting point and pKa values. The elucidated biological activities, including its traditional uses and potential antimicrobial and cytotoxic effects, warrant further investigation to understand the underlying molecular mechanisms and to explore its potential in modern drug development. The provided experimental framework for isolation can serve as a basis for obtaining pure this compound for such studies. Future research should focus on quantitative bioassays and mechanistic studies to fully realize the therapeutic potential of this lichen-derived compound.
References
- 1. This compound [drugfuture.com]
- 2. Cetraria islandica - Wikipedia [en.wikipedia.org]
- 3. merriam-webster.com [merriam-webster.com]
- 4. drlauranne.com [drlauranne.com]
- 5. Protothis compound - Wikipedia [en.wikipedia.org]
- 6. 9-(Ethoxymethyl)-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid | C20H18O9 | CID 5464155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. This compound - Wikidata [wikidata.org]
- 10. 1911 Encyclopædia Britannica/Iceland Moss - Wikisource, the free online library [en.wikisource.org]
- 11. This compound, 489-49-6 [thegoodscentscompany.com]
- 12. Cetraria. | Henriette's Herbal Homepage [henriettes-herb.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. scispace.com [scispace.com]
Cetraric acid CAS number and molecular formula
An In-depth Technical Guide to Citric Acid
Disclaimer: This technical guide provides comprehensive information on Citric Acid . Initial searches for "Cetraric acid" did not yield any specific results, suggesting it may be a rare, obsolete, or misspelled term. The information presented herein pertains to Citric Acid, a widely studied and utilized organic compound.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of Citric Acid's chemical properties, biological significance, and relevant experimental protocols.
Core Chemical and Physical Properties
Citric acid is a weak organic acid with the chemical formula C₆H₈O₇.[1][2] It is a naturally occurring compound found in citrus fruits and plays a central role in the metabolism of all aerobic organisms.[1][3] The anhydrous form has a CAS Registry Number of 77-92-9.[4][5]
Table 1: Physicochemical Properties of Citric Acid
| Property | Value | References |
| CAS Number | 77-92-9 (Anhydrous) | [4][5][6][7] |
| 5949-29-1 (Monohydrate) | [5] | |
| Molecular Formula | C₆H₈O₇ | [1][2][4][8] |
| Molecular Weight | 192.12 g/mol | [2][4][9] |
| Appearance | Colorless or white crystalline solid | [2][9] |
| Melting Point | 153-159 °C (decomposes) | [8] |
| Boiling Point | Decomposes above 175 °C | [1] |
| Solubility | Very soluble in water; freely soluble in ethanol; slightly soluble in ether. | [5][8] |
| pKa values (at 25°C) | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 | [1] |
Biological Role and Significance
Citric acid, in its ionized form citrate (B86180), is a key intermediate in the Citric Acid Cycle (also known as the Krebs cycle or TCA cycle) , a fundamental metabolic pathway for cellular respiration.[1][10] This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[11]
The cycle begins with the condensation of acetyl-CoA with oxaloacetate to form citrate.[12] Through a series of enzymatic reactions, citrate is oxidized, releasing energy in the form of ATP, NADH, and FADH₂.[10][12]
Beyond its central role in energy metabolism, citrate is involved in several other cellular processes:
-
Fatty Acid Synthesis: Citrate can be transported out of the mitochondria into the cytoplasm, where it is converted back to acetyl-CoA, the primary building block for fatty acid synthesis.[1]
-
Enzyme Regulation: High concentrations of cytosolic citrate can allosterically inhibit phosphofructokinase, a key regulatory enzyme in glycolysis, thereby providing a feedback mechanism to control the rate of glucose breakdown.[1]
-
Signaling Molecule: Intermediates of the citric acid cycle, such as succinate (B1194679) and alpha-ketoglutarate, have been shown to act as signaling molecules by functioning as ligands for G-protein-coupled receptors.[13]
-
Antioxidant and Anti-inflammatory Effects: Studies have shown that citric acid can attenuate lipopolysaccharide (LPS)-induced oxidative stress and inflammation in the brain and liver.[3] It can decrease lipid peroxidation and the production of pro-inflammatory cytokines like TNF-α.[3]
Applications in Research and Drug Development
The chemical and biological properties of citric acid make it a versatile compound in various applications:
-
Biomaterials: Citrate-based biomaterials are being explored for applications in bone regeneration.[14]
-
Drug Formulation: It is widely used as an excipient in pharmaceutical preparations as an acidulant, buffering agent, and chelating agent.[14]
-
Cleaning and Chelation: Its ability to chelate metals makes it an effective cleaning agent for removing limescale and as a water softener.[1][15]
Experimental Protocols
Quantification of Citric Acid by Titration
A common method for determining the concentration of citric acid in a sample is through titration with a strong base, such as sodium hydroxide (B78521) (NaOH).[16][17]
Principle: The three carboxylic acid groups of citric acid react with sodium hydroxide in a 1:3 molar ratio.[17] C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O
Materials:
-
Burette, retort stand, and clamp
-
Pipette
-
Conical flask
-
Standardized 0.1 N NaOH solution
-
Phenolphthalein (B1677637) indicator
-
Sample containing citric acid (e.g., fermented broth, fruit juice)[16][17]
Procedure:
-
Sample Preparation: If the sample is solid or viscous, it should be diluted and homogenized. Solid particles should be removed by filtration.[16]
-
Titration Setup: A known volume of the prepared sample is placed in a conical flask, and a few drops of phenolphthalein indicator are added.[16][17]
-
Titration: The standardized NaOH solution is slowly added from a burette to the sample with constant stirring.[16]
-
Endpoint Determination: The endpoint is reached when a persistent faint pink color is observed.[16]
-
Calculation: The concentration of citric acid is calculated based on the volume of NaOH used, its normality, the molecular weight of citric acid (192.12 g/mol ), and the volume of the sample.[16]
Colorimetric Assay for Citric Acid
Commercial assay kits are available for the colorimetric determination of citric acid in various biological samples.[18]
Principle: These assays are typically based on an enzymatic reaction cascade that leads to the formation of a colored product, the absorbance of which is proportional to the citric acid concentration.
General Procedure (example based on a generic kit):
-
Sample Preparation: Tissues are homogenized, and liquid samples may require deproteinization.[18]
-
Reaction Setup: The sample is added to a microplate well, followed by the addition of reaction mixes containing enzymes and substrates.[18]
-
Incubation: The plate is incubated for a specific time at a controlled temperature to allow the reaction to proceed.
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader.[18]
-
Quantification: The citric acid concentration in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of citric acid.[18]
Visualizing the Central Role of Citrate
The following diagram illustrates the entry point of citrate into the Citric Acid Cycle and its subsequent conversion, highlighting its pivotal position in cellular metabolism.
Caption: Entry of Acetyl-CoA into the Citric Acid Cycle to form Citrate.
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Citric Acid Effects on Brain and Liver Oxidative Stress in Lipopolysaccharide-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citric acid [webbook.nist.gov]
- 5. Citric acid [fao.org]
- 6. interstatechem.com [interstatechem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Citric acid | 77-92-9 [chemicalbook.com]
- 9. acs.org [acs.org]
- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 11. Citric acid and chemical properties | پرشین یوتاب [persianutab.com]
- 12. Khan Academy [khanacademy.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. mondstar.com [mondstar.com]
- 16. researchgate.net [researchgate.net]
- 17. blogs.deakin.edu.au [blogs.deakin.edu.au]
- 18. resources.bio-techne.com [resources.bio-techne.com]
An In-depth Technical Guide to Cetraric Acid: Discovery, History, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetraric acid, a prominent secondary metabolite derived from the lichen Cetraria islandica (Iceland moss), has a long history of use in traditional medicine, primarily for respiratory and digestive ailments. This technical guide provides a comprehensive overview of the discovery, history, and scientific profile of this compound. It details the historical context of its use, the key milestones in its chemical characterization, and modern experimental protocols for its isolation and analysis. This document also summarizes its known physicochemical properties and explores its biological activities, offering insights for researchers and professionals in drug development and natural product chemistry.
Discovery and History
The use of Cetraria islandica, the primary source of this compound, dates back to the 17th century in European pharmaceutics for treating a variety of ailments, particularly those affecting the respiratory and digestive systems. The genus Cetraria was formally established in 1803 by the Swedish botanist Erik Acharius.
While the traditional use of Iceland moss was well-documented, the specific isolation and identification of its constituent compounds occurred later. This compound is recognized as one of the key chemical components responsible for the lichen's bitter taste and medicinal properties. It belongs to a class of compounds known as depsidones, which are characteristic secondary metabolites in many lichen species.
Historical records specifically detailing the first isolation and naming of this compound are not extensively documented in readily available modern databases. However, its structural elucidation and characterization are intrinsically linked to the broader phytochemical investigation of Cetraria islandica and other lichens throughout the 19th and 20th centuries. It is often studied alongside other prominent lichen acids found in C. islandica, such as fumaroprotothis compound, protolichesterinic acid, and lichesterinic acid.
Physicochemical Properties
This compound is a depsidone with a complex chemical structure. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₉ | |
| Molecular Weight | 402.35 g/mol | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in organic solvents | |
| Class | Depsidone, Lichen acid |
Note: Detailed quantitative data on properties like melting point, boiling point, and specific solubility values for this compound are not consistently reported across readily available scientific literature. Further specialized research may be required to obtain these specific data points.
Experimental Protocols
Isolation of this compound from Cetraria islandica
The following protocol is a generalized procedure for the extraction and isolation of this compound from its natural source, Cetraria islandica.
Objective: To isolate this compound from the thallus of Cetraria islandica.
Materials:
-
Dried and ground Cetraria islandica thallus
-
Acetone
-
Ethanol
-
Dichloromethane
-
Column chromatography apparatus
-
Silica gel (for column chromatography)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., Toluene:Dioxane:Acetic Acid)
-
UV lamp for visualization
Procedure:
-
Extraction: a. Macerate the dried and ground lichen thallus in acetone at room temperature for 48 hours. b. Filter the extract and concentrate it under reduced pressure to obtain a crude acetone extract.
-
Preliminary Fractionation: a. The crude extract can be subjected to a preliminary fractionation using a solvent of lower polarity, such as dichloromethane, to remove less polar compounds.
-
Column Chromatography: a. Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., dichloromethane). b. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of dichloromethane and acetone). d. Collect fractions and monitor the separation using TLC.
-
TLC Analysis: a. Spot the collected fractions on a TLC plate. b. Develop the plate in a suitable solvent system. c. Visualize the spots under a UV lamp. Fractions containing this compound will show a characteristic spot with a specific Rf value.
-
Purification: a. Combine the fractions containing pure this compound, as determined by TLC. b. Evaporate the solvent to yield purified this compound. c. Further purification can be achieved by recrystallization from a suitable solvent system.
Workflow Diagram:
Structural Elucidation
The structure of this compound is typically confirmed using a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Fragmentation patterns in MS/MS can help to confirm the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls, hydroxyls, and ethers.
Biological Activity and Signaling Pathways
Research into the specific biological activities and signaling pathways of isolated this compound is an emerging field. Much of the historical and current research focuses on the entire extract of Cetraria islandica. However, some studies have begun to investigate the properties of its individual components.
Currently, there is limited specific information available in the public domain that definitively outlines the signaling pathways directly modulated by pure this compound. The known biological activities are often attributed to the synergistic effects of the various lichen acids present in the extracts. Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound.
Conclusion and Future Directions
This compound remains a compound of interest due to its historical use in traditional medicine and its presence in the widely recognized medicinal lichen, Cetraria islandica. While its basic chemical identity is established, a significant opportunity exists for further research to fully characterize its physicochemical properties, optimize its isolation, and, most importantly, to elucidate its specific biological activities and mechanisms of action at the molecular level. Such studies will be invaluable for validating its traditional uses and exploring its potential for modern drug development, particularly in the areas of respiratory and gastrointestinal health. The development of more targeted research to distinguish its effects from other co-occurring lichen acids will be a critical step forward in realizing the full therapeutic potential of this compound.
The Biological Nexus of Cetraric Acid in Lichens: A Technical Guide for Scientific and Pharmaceutical Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cetraric acid, a prominent secondary metabolite found in lichens such as Iceland Moss (Cetraria islandica), represents a molecule of significant interest for its diverse biological activities. As a member of the depsidone class of lichen compounds, it plays a crucial role in the survival and ecological interactions of the lichen symbiosis. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Due to the limited availability of quantitative data for this compound, this document also incorporates data from its immediate biosynthetic precursor, protothis compound, to provide a more comprehensive overview of its potential therapeutic applications. Detailed experimental protocols and workflow visualizations are provided to support further research and development.
Introduction: The Role of Secondary Metabolites in Lichens
Lichens are composite organisms arising from the symbiotic association of a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), which can be a green alga or a cyanobacterium. A hallmark of this symbiosis is the production of a vast array of unique secondary metabolites, often crystalline and deposited on the surface of the fungal hyphae. These "lichen acids" are not essential for the primary metabolism of the symbionts but are believed to fulfill critical ecological roles, including defense against herbivores, protection from UV radiation, and inhibition of microbial growth.[1] this compound is one such compound, a bitter-tasting depsidone characteristic of lichens in the Cetraria genus.[2][3] Its biological activities are a subject of growing interest for pharmaceutical and therapeutic applications.
Biosynthesis of this compound
This compound is derived from the acetyl-polymalonate pathway, a major route for the synthesis of aromatic polyketides in fungi. The immediate precursor to this compound is protothis compound. The biosynthesis involves the modification of protothis compound, though the specific tailoring enzymes responsible for this conversion are yet to be fully elucidated. This relationship is crucial, as the biological activities of protothis compound are often studied and may serve as a predictive model for the functions of this compound.
Caption: Proposed biosynthetic origin of this compound.
Antimicrobial Role of this compound and its Precursor
Lichen acids are widely recognized for their antimicrobial properties, which are vital for protecting the slow-growing lichen thallus from pathogenic microorganisms.[1] While specific data for this compound is limited, its precursor, protothis compound, has demonstrated significant broad-spectrum antimicrobial activity against a range of human pathogenic microbes.[4][5] This suggests that this compound likely contributes to the chemical defense of the lichen.
Quantitative Antimicrobial Data for Protothis compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for protothis compound against various bacterial and fungal strains. This data provides a valuable reference for the potential antimicrobial efficacy of the this compound structural class.
| Microorganism | Strain | Type | MIC | Reference |
| Salmonella typhi | - | Gram-negative Bacteria | 0.5 µg/mL | [5][6] |
| Staphylococcus aureus | - | Gram-positive Bacteria | 12.5 µg/mL | [6] |
| Bacillus mycoides | - | Gram-positive Bacteria | 0.015 mg/mL | [6] |
| Bacillus subtilis | - | Gram-positive Bacteria | 0.015 mg/mL | [6] |
| Klebsiella pneumoniae | - | Gram-negative Bacteria | 1 mg/mL | [6] |
| Mycobacterium tuberculosis | - | Acid-fast Bacteria | 125 µg/mL | [6] |
| Trichophyton rubrum | - | Fungi | 1 µg/mL | [5][6] |
| Candida albicans | - | Fungi | 3.9 µg/µL | [6] |
| Candida glabrata | - | Fungi | 3.9 µg/µL | [6] |
Antioxidant and Anti-inflammatory Properties
Secondary metabolites in lichens often possess antioxidant properties to protect the symbionts from oxidative stress induced by environmental factors like high light intensity. Protothis compound has been shown to have strong antioxidant effects.[4] This activity is crucial in scavenging free radicals and preventing cellular damage.
The anti-inflammatory potential of these compounds is also significant. While the specific signaling pathways for this compound are not yet detailed, related lichen compounds and metabolites like citrate have been shown to modulate inflammatory responses.[7][8] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and downregulate the expression of inflammatory cytokines like TNF-α and IL-6.[9]
Caption: Inhibition of pro-inflammatory mediator production.
Anticancer and Cytotoxic Potential
A growing body of evidence highlights the cytotoxic potential of lichen depsidones against various cancer cell lines.[10] Protothis compound, in particular, has demonstrated potent anticancer activity.[4]
Quantitative Cytotoxicity Data for Protothis compound
The following table presents the 50% inhibitory concentration (IC50) values for protothis compound against two human cancer cell lines, indicating its potential as a template for anticancer drug development.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| FemX | Human Melanoma | 35.67 - 60.18 | [4] |
| LS174 | Human Colon Carcinoma | 35.67 - 60.18 | [4] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound and related lichen compounds.
General Workflow for Bioactivity Screening
Caption: General workflow for lichen acid bioactivity testing.
Protocol for Lichen Acid Extraction and Isolation
-
Collection and Preparation: Collect lichen thalli (e.g., Cetraria islandica) and carefully clean them of any substrate or debris. Air-dry the thalli until brittle and then grind into a fine powder.
-
Solvent Extraction: Macerate the powdered lichen material in a suitable organic solvent (e.g., acetone or ethanol) at room temperature for 24-48 hours. The process can be repeated to maximize yield.
-
Filtration and Concentration: Filter the extract to remove solid lichen material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different compounds. Monitor the fractions using Thin-Layer Chromatography (TLC).
-
Crystallization and Identification: Pool the fractions containing the target compound (this compound) and recrystallize from an appropriate solvent to obtain pure crystals. Confirm the structure using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Protocol for Antimicrobial Susceptibility Testing
A. Broth Microdilution Method (for MIC Determination)
-
Preparation: Dissolve the purified this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute the suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
B. Agar Disk Diffusion Method (Kirby-Bauer)
-
Plate Preparation: Prepare a uniform lawn of the test microorganism on the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of the purified this compound solution. Allow the solvent to evaporate completely.
-
Incubation: Place the impregnated disks onto the surface of the inoculated agar plates. Incubate under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone correlates with the susceptibility of the microorganism to the compound.
Protocol for Antioxidant Activity Assays
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reaction Mixture: Prepare a solution of DPPH in methanol. In a microplate well, mix various concentrations of the this compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a microplate reader.
-
Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The results can be expressed as an IC50 value (the concentration required to scavenge 50% of DPPH radicals).
B. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl3·6H2O.
-
Reaction: Add the this compound solution to the FRAP reagent and incubate at 37°C.
-
Measurement: The reduction of the ferric-tripyridyltriazine complex to its ferrous form results in an intense blue color. Measure the absorbance at approximately 593 nm.
-
Quantification: Compare the absorbance values to a standard curve prepared using a known antioxidant (e.g., Trolox or FeSO4). The results are expressed as µmol of ferrous equivalents per gram of sample.
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., FemX, LS174) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.
Conclusion and Future Directions
This compound, a distinctive metabolite of lichens like Cetraria islandica, embodies the rich chemical diversity and biological potential of these symbiotic organisms. While direct quantitative data on its bioactivities are still emerging, the extensive research on its precursor, protothis compound, strongly suggests that this compound possesses significant antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. These attributes make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on the targeted isolation and comprehensive biological screening of this compound to establish its specific efficacy and mechanisms of action. Elucidating the signaling pathways it modulates will be critical in translating its natural biological role into novel therapeutic strategies. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the pharmacological promise of lichen-derived natural products.
References
- 1. Protothis compound - Wikipedia [en.wikipedia.org]
- 2. Cetraria islandica - Wikipedia [en.wikipedia.org]
- 3. Cetraria. | Henriette's Herbal Homepage [henriettes-herb.com]
- 4. Protothis compound | CAS:489-51-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Protothis compound: an excellent broad spectrum compound from the lichen Usnea albopunctata against medically important microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. mdpi.com [mdpi.com]
- 10. Fumarprotothis compound - Wikipedia [en.wikipedia.org]
Preliminary Screening of Cetraric Acid Bioactivity: A Technical Guide
Introduction
Cetraric acid, a lichen-derived secondary metabolite with the molecular formula C20H18O9, belongs to the depsidone class of polyphenolic compounds. Found in various lichen species, notably Cetraria islandica (Iceland moss), it has been a subject of phytochemical interest.[1][2] This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, focusing on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. The information presented is collated from available in vitro and in vivo studies, intended for researchers, scientists, and drug development professionals. It is important to note that while some studies have investigated extracts containing this compound, research on the isolated, pure compound is limited. This guide distinguishes between data derived from pure this compound and those from complex extracts.
Anticancer and Cytotoxic Activity
The potential of this compound as a cytotoxic agent against cancer cell lines has been explored, although preliminary findings suggest its activity is limited.
Quantitative Data: In Vitro Cytotoxicity
Studies evaluating pure this compound have shown minimal cytotoxic effect on various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | L1210 (Murine leukemia) | Cytotoxicity Assay | > 100.0 | [2] |
| 3LL (Lewis lung carcinoma) | Cytotoxicity Assay | > 100.0 | [2] | |
| DU145 (Human prostate carcinoma) | Cytotoxicity Assay | > 100.0 | [2] | |
| MCF7 (Human breast adenocarcinoma) | Cytotoxicity Assay | > 100.0 | [2] | |
| K-562 (Human chronic myelogenous leukemia) | Cytotoxicity Assay | > 100.0 | [2] | |
| U251 (Human glioblastoma) | Cytotoxicity Assay | > 100.0 | [2] |
Note: The data indicates that this compound was largely inactive against the tested cell lines at concentrations up to 100 µM.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]
Visualization: MTT Assay Workflow
Antioxidant Activity
This compound has demonstrated notable radical scavenging properties in preliminary in vitro assays.
Quantitative Data: In Vitro Antioxidant Capacity
A study identified a compound with the molecular formula C20H18O9, corresponding to this compound, and reported its antioxidant activities.
| Assay | Activity Metric | Result | Reference |
| DPPH Radical Scavenging | IC50 | 2.25 ± 0.14 µg/mL | [4] |
| Superoxide Anion Radical Scavenging | IC50 | 9.8 ± 0.3 µg/mL | [4] |
| Ferric Reducing Antioxidant Power (FRAP) | Activity | Low | [4] |
| Metal Chelating Activity | Activity | Low | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Principle: The DPPH radical has a deep violet color in solution. When reduced by an antioxidant, its color fades to pale yellow. The change in absorbance is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvette, a small volume of the this compound solution (or standard antioxidant like Ascorbic acid) is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance is measured at approximately 517 nm against a blank.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[5]
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been inferred from studies on plant extracts containing this compound. Direct evidence for the pure compound is still emerging.
Quantitative Data: In Vitro Anti-inflammatory Effects
A study on a water extract of Callicarpa kwangtungensis, which was found to contain this compound, demonstrated significant anti-inflammatory activity in LPS-stimulated RAW264.7 macrophages. The specific contribution of this compound to these effects was not isolated.
| Bio-marker | Effect of Extract | Cell Line | Reference |
| Nitric Oxide (NO) Production | Inhibition | RAW264.7 | [6] |
| Interleukin-6 (IL-6) Production | Inhibition | RAW264.7 | [6] |
| Tumor Necrosis Factor-α (TNF-α) Production | Inhibition | RAW264.7 | [6] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Methodology:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW264.7) are plated and pre-treated with various concentrations of the test compound (e.g., extract containing this compound) for 1 hour.
-
Inflammatory Stimulus: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Cells are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.
-
Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[6]
Visualization: Anti-inflammatory Signaling Pathway
The extract of Callicarpa kwangtungensis, containing this compound, was shown to inhibit inflammation by modulating the MAPK and NF-κB signaling pathways in LPS-stimulated macrophages.[6]
Antimicrobial Activity
Data on the antimicrobial properties of pure this compound is scarce. Most available research focuses on other lichen compounds, such as usnic acid, atranorin, and fumarprotothis compound, which have demonstrated more potent antibacterial and antifungal effects.[7][8]
Quantitative Data: Antimicrobial Susceptibility
No specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for pure this compound were found in the reviewed literature. One study noted that the related compound, 3-hydroxyphysodic acid, showed MIC values ranging from 0.08 to 2.57 mM against various bacteria and fungi, but did not provide corresponding data for this compound.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbes in broth, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: The wells are visually inspected for turbidity. The lowest concentration of the compound at which no visible growth is observed is recorded as the MIC. A growth indicator like resazurin or INT can also be used for colorimetric determination.[5]
The preliminary screening of this compound reveals a compound with notable antioxidant properties, particularly in scavenging DPPH and superoxide anion radicals. However, its potential as a cytotoxic agent against cancer appears limited based on current data. While extracts containing this compound exhibit anti-inflammatory activity through modulation of key signaling pathways like MAPK and NF-κB, the specific contribution of this compound itself requires further investigation. Similarly, its antimicrobial profile remains largely uncharacterized. Future research should focus on evaluating the bioactivity of pure, isolated this compound to fully elucidate its therapeutic potential and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory properties and characterization of water extracts obtained from Callicarpa kwangtungensis Chun using in vitro and in vivo rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
Methodological & Application
Application Note: Extraction and Purification of Cetraric Acid from Cetraria islandica
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction, isolation, and purification of cetraric acid, a bioactive lichen metabolite, from the thalli of Cetraria islandica (Iceland Moss).
Introduction
Cetraria islandica, commonly known as Iceland Moss, is a lichen rich in unique secondary metabolites, including depsidones such as this compound. This compound has garnered scientific interest due to its potential biological activities, including anti-proliferative, cytotoxic, antimicrobial, and anti-inflammatory properties.[1] The effective isolation and purification of this compound are crucial for its further investigation in pharmacological and drug development contexts. This protocol outlines a comprehensive method for its extraction using acetone, followed by purification via recrystallization.
Experimental Protocol: Acetone-Based Extraction and Purification
This protocol is a synthesized method based on established techniques for the extraction of lichen acids. Acetone is utilized as an efficient solvent for the extraction of various lichen metabolites.
2.1. Materials and Equipment
-
Lichen Material: Dried and cleaned thalli of Cetraria islandica.
-
Solvents: Acetone (ACS grade or higher), Ethanol (95%), Deionized Water.
-
Equipment:
-
Grinder or mill
-
Erlenmeyer flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Gravity filtration setup (funnel, filter paper)
-
Rotary evaporator
-
Beakers and crystallization dishes
-
Vacuum filtration setup (Büchner funnel, filter flask)
-
Heating mantle or water bath
-
Analytical balance
-
Spatulas and standard laboratory glassware
-
2.2. Step-by-Step Methodology
Step 1: Preparation of Lichen Material
-
Ensure the Cetraria islandica thalli are free from foreign materials such as soil, bark, and other debris.
-
Thoroughly dry the cleaned lichen material in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grind the dried thalli into a coarse powder using a grinder or mill. This increases the surface area for efficient solvent extraction.
Step 2: Solvent Extraction
-
Weigh the powdered lichen material and place it in a large Erlenmeyer flask.
-
Add acetone to the flask. A general solvent-to-solid ratio is 10:1 (v/w), for example, 100 mL of acetone for every 10 g of lichen powder.
-
Stopper the flask and place it on a magnetic stirrer.
-
Macerate the lichen powder by stirring at room temperature for a minimum of 4-6 hours. For potentially higher yields, this process can be extended up to 24 hours.
-
After maceration, separate the acetone extract from the lichen residue by gravity filtration. Collect the filtrate, which contains the dissolved lichen metabolites.
-
To maximize the yield, the extraction process on the lichen residue can be repeated two more times with fresh acetone. Combine the filtrates from all extractions.
Step 3: Concentration of Crude Extract
-
Transfer the combined acetone filtrate to a round-bottom flask.
-
Concentrate the extract by removing the acetone using a rotary evaporator under reduced pressure. The water bath temperature should be maintained around 40-50°C.
-
Continue evaporation until a semi-solid or solid crude extract remains in the flask.
Step 4: Purification by Recrystallization
-
Transfer the crude extract to a beaker.
-
Add a minimal amount of hot acetone to dissolve the extract completely. Gentle heating on a water bath may be necessary.
-
Once dissolved, add 95% ethanol to the solution. A common ratio for two-solvent recrystallization is to add the second solvent (ethanol) until the solution becomes slightly turbid.
-
Cover the beaker and allow it to cool slowly to room temperature. Subsequently, place it in a refrigerator (4°C) to facilitate the formation of crystals.
-
Isolate the precipitated crystals of this compound by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Dry the purified this compound crystals in a desiccator or in an oven at low temperature (e.g., 40°C) until a constant weight is achieved.
Data Presentation
The following table summarizes the key parameters for the described extraction and purification protocol. Quantitative yields can vary based on the quality of the lichen material and specific laboratory conditions.
| Parameter | Specification | Purpose |
| Lichen Preparation | Coarse Powder | Increase surface area for solvent penetration. |
| Extraction Solvent | Acetone | Efficiently dissolves a broad range of lichen acids, including this compound. |
| Solvent-to-Solid Ratio | 10:1 (v/w) | Ensure complete immersion and effective extraction of metabolites. |
| Extraction Method | Maceration with stirring | Facilitate the diffusion of compounds from the lichen matrix into the solvent. |
| Extraction Duration | 4-24 hours at Room Temperature | Allow sufficient time for the solvent to extract the target compounds. |
| Concentration Method | Rotary Evaporation (40-50°C) | Remove the solvent to obtain a crude extract without degrading the compounds. |
| Purification Method | Two-solvent Recrystallization | Isolate and purify this compound from the crude extract. |
| Recrystallization Solvents | Acetone and 95% Ethanol | Create a solvent system where this compound is soluble when hot but precipitates upon cooling. |
Visualizations: Workflow and Biological Activity
The following diagrams illustrate the experimental workflow and the known biological activities of this compound.
References
Application Notes and Protocols for the Isolation and Purification of Cetraric Acid from Lichens
Introduction
Cetraric acid is a prominent secondary metabolite found in various lichen species, most notably in Iceland moss (Cetraria islandica). As a member of the depsidone class of lichen compounds, this compound and its derivatives are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. Lichen secondary metabolites have been reported to possess a wide range of properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. The effective isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and subsequent development as a potential therapeutic agent.
These application notes provide a comprehensive overview and detailed protocols for the extraction, separation, and purification of this compound from lichen thalli. The methodologies described herein are based on established techniques for the isolation of lichen acids and are intended for an audience of researchers, scientists, and professionals in the field of drug development.
Overview of the Isolation and Purification Strategy
The isolation of this compound from lichens is a multi-step process that begins with the collection and preparation of the lichen material, followed by solvent extraction to obtain a crude mixture of secondary metabolites. This crude extract is then subjected to one or more chromatographic techniques to separate the individual components. Finally, the isolated this compound is purified by recrystallization to achieve a high degree of purity.
A general workflow for the isolation and purification of this compound is depicted in the diagram below.
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for Cetraric Acid Analysis
This document provides a detailed methodology for the quantitative analysis of Cetraric acid, a secondary metabolite found in lichens, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a β-orcinol depsidone, a class of secondary metabolites produced by various lichen species. It is of scientific interest due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for chemical profiling of lichens, quality control of lichen-based products, and further pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of lichen secondary metabolites due to its high resolution, sensitivity, and reproducibility.
This application note outlines a generalized reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is based on established protocols for the analysis of structurally similar lichen acids.
Experimental Protocols
2.1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
Volumetric flasks and pipettes.
-
HPLC grade methanol, acetonitrile, and water.
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
2.2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use an ultrasonic bath to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
2.3. Sample Preparation (from Lichen Thalli)
-
Drying and Grinding: Dry the lichen thalli at room temperature and grind them into a fine powder.
-
Extraction: Accurately weigh approximately 100 mg of the powdered lichen material into a centrifuge tube. Add 10 mL of acetone and extract the sample in an ultrasonic bath for 30 minutes at room temperature.[1][2]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2.4. HPLC Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These are generalized parameters and may require optimization for specific instruments and columns.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 1% Phosphoric Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm or 280 nm |
2.5. Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject each working standard solution in triplicate. Plot a calibration curve of the peak area versus the concentration of the this compound standards.
-
Sample Analysis: Inject the prepared lichen extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
The quantitative data for the HPLC method validation should be summarized as follows. The values presented are typical for the analysis of lichen acids and should be determined experimentally for this compound.
Table 1: HPLC Method Validation Parameters (Typical Values)
| Parameter | Typical Value/Range |
| Retention Time (min) | To be determined |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram
As this compound analysis by HPLC does not involve a biological signaling pathway, a diagram of a logical relationship for method development is provided instead.
Caption: Logical relationship in HPLC method development and validation.
References
Application Note: Identification of Cetraric Acid in Lichen Extracts Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lichens are symbiotic organisms known to produce a wide array of unique secondary metabolites, many of which have potential pharmaceutical applications.[1] Cetraric acid, a depsidone, is a prominent lichen substance found in species such as Cetraria islandica (Iceland Moss).[2][3] It has garnered interest for its potential biological activities. Accurate and sensitive identification of such compounds is crucial for chemotaxonomic studies, natural product discovery, and quality control. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the analysis of complex lichen extracts.[4][5] This application note provides a detailed protocol for the extraction and confident identification of this compound from lichen samples using LC-MS/MS.
Principle
The method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection specificity of tandem mass spectrometry. A lichen extract is first injected into an HPLC system where its constituent compounds are separated based on their physicochemical properties (e.g., polarity) as they pass through a reversed-phase C18 column. The separated compounds then enter the mass spectrometer.
In the MS, compounds are ionized, typically using electrospray ionization (ESI). For initial detection (MS1), the instrument scans for the mass-to-charge ratio (m/z) of the intact molecular ion (precursor ion) of the target analyte. To confirm the identity, this precursor ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) create a unique mass spectrum (MS2) that serves as a structural fingerprint for the compound. The combination of a specific retention time from the LC and the precise mass measurements of both the precursor and product ions from the MS/MS allows for unambiguous identification of this compound.
Detailed Experimental Protocol
1. Sample Preparation and Extraction
This protocol is optimized for the extraction of depsidones and other lichen acids for LC-MS/MS analysis.[6][7]
-
1.1. Sample Collection and Pre-processing:
-
Collect lichen thalli, ensuring they are free from substrate and debris.
-
Air-dry the lichen samples thoroughly.
-
Grind the dried thalli into a fine powder using a mortar and pestle or a ball mill.[7]
-
-
1.2. Solvent Extraction:
-
Weigh approximately 50-60 mg of the lichen powder into a microcentrifuge tube (e.g., 2.0 mL).[8]
-
Add 1.5 mL of HPLC-grade acetone or methanol to the tube.[8][9]
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Repeat the extraction process at least twice for exhaustive recovery.[8]
-
-
1.3. Extract Clarification:
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid lichen debris.
-
Carefully collect the supernatant (the liquid extract) and transfer it to a clean vial.
-
For LC-MS/MS analysis, filter the supernatant through a 0.2 µm syringe filter (e.g., PTFE) into an HPLC vial to remove any remaining particulates.[10]
-
The sample is now ready for injection.
-
2. LC-MS/MS System and Conditions
The following parameters are recommended for the analysis of this compound and are based on established methods for lichen metabolites.[11][12]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| System | Agilent 1260 Infinity LC or equivalent |
| Column | Reversed-phase C18, e.g., Waters SunFire C18 (50 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Gradient Elution | 0-1 min: 5% B; 1-7 min: 5% to 100% B; 7-8 min: 100% B; 8-9 min: 100% to 5% B; 9-12 min: 5% B (Re-equilibration) |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting |
| System | Agilent 6530 Q-TOF, LTQ Orbitrap XL, or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative (preferred for depsidones)[13] |
| Scan Range (MS1) | m/z 100 - 1200 |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | 320 °C |
| Acquisition Mode | Data-Dependent MS/MS |
| Collision Energy (CID) | Stepped: 10, 25, 40 eV |
| Sheath Gas Flow | 10 L/min |
Results and Data Presentation
Identification of this compound
This compound is identified by a combination of its retention time (RT) and its mass spectral data. In a typical analysis of Cetraria islandica, this compound is observed as a major compound.[2][13] The primary evidence for its identification is the accurate mass of its deprotonated molecule [M-H]⁻ in the MS1 spectrum and the subsequent fragmentation pattern in the MS2 spectrum.[3][13]
Table 3: Mass Spectral Data for this compound Identification
| Compound Name | Molecular Formula | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (MS/MS) (m/z) | Expected RT (min) |
| This compound | C₂₀H₁₈O₉ | 401.0878 | 357.0979, 329.0666, 285.0768 | ~16.5 |
| Data derived from analysis of Cetraria islandica extracts.[3][13] |
Quantitative Summary
While this note focuses on identification, LC-MS/MS is also a premier tool for quantification.[4][11] The concentration of this compound can vary significantly based on the lichen species, geographic location, and environmental conditions. The table below provides an illustrative example of where this compound might be found.
Table 4: Representative Occurrence of this compound in Lichen Species
| Lichen Species | Chemotype | This compound Presence | Reference |
| Cetraria islandica | N/A | Identified as a major compound | [2] |
| Parmotrema perlatum | Multiple | Other depsidones identified; this compound not reported as major | [1][14] |
| Cladonia spp. | Multiple | Not typically a major compound | [10] |
Visualizations
dot digraph "LCMSMS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, bgcolor="#FFFFFF", label="Experimental Workflow for this compound Identification", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
subgraph "cluster_SamplePrep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="1. Dried Lichen Thallus"]; B [label="2. Grinding to Fine Powder"]; C [label="3. Solvent Extraction (Acetone/Methanol)"]; D [label="4. Centrifugation & Filtration"]; A -> B -> C -> D; }
subgraph "cluster_Analysis" { label = "Instrumental Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Injection into LC-MS/MS"]; F [label="6. LC Separation (C18 Column)"]; G [label="7. ESI Ionization (Negative Mode)"]; H [label="8. MS/MS Data Acquisition"]; E -> F -> G -> H; }
subgraph "cluster_Data" { label = "Data Interpretation"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; I [label="9. Extract Retention Time"]; J [label="10. Measure Precursor Ion [M-H]⁻"]; K [label="11. Analyze MS/MS Fragment Ions"]; }
L [label="Confident Identification\nof this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
D -> E; H -> I; H -> J; H -> K; {I, J, K} -> L; } Caption: Workflow from lichen sample preparation to final identification.
dot digraph "Identification_Logic" { graph [rankdir="TB", splines=curved, bgcolor="#FFFFFF", label="Logical Basis for Confident Identification", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
RT [label="Criterion 1:\nLC Retention Time\n(e.g., ~16.5 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS1 [label="Criterion 2:\nAccurate Precursor Mass (MS1)\n[M-H]⁻ at m/z 401.0878", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS2 [label="Criterion 3:\nCharacteristic Fragment Ions (MS2)\nm/z 357.09, 329.06, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Confirmation [label="Confirmation Logic:\nAll three criteria must match\nreference data or standard", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Result [label="Unambiguous Identification:\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
RT -> Confirmation; MS1 -> Confirmation; MS2 -> Confirmation; Confirmation -> Result; } Caption: Logic for confirming this compound's presence.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and highly specific protocol for the identification of this compound in complex lichen extracts. The combination of chromatographic separation with high-resolution mass spectrometry and tandem MS fragmentation ensures confident structural confirmation. This application note serves as a comprehensive guide for researchers in natural products chemistry and drug development, enabling the reliable screening and identification of this and other related lichen metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrastructural, Energy-Dispersive X-ray Spectroscopy, Chemical Study and LC-DAD-QToF Chemical Characterization of Cetraria islandica (L.) Ach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 7. Qualitative and spatial metabolite profiling of lichens by a LC-MS approach combined with optimised extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography-electrospray ionization-mass spectrometry/mass spectrometry characterization of depsides and depsidones from the Chilean lichen Parmotrema perlatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectral Analysis of Cetraric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cetraric acid, a prominent lichen depsidone. The information herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and utilization of this compound.
Introduction
This compound is a secondary metabolite produced by various lichen species, notably Cetraria islandica (Iceland moss). As a member of the depsidone class of compounds, it possesses a characteristic tricyclic structure and is of significant interest due to its potential biological activities. Accurate structural elucidation is paramount for any further investigation, and NMR spectroscopy stands as the most powerful technique for this purpose. This document provides the key ¹H and ¹³C NMR spectral data for this compound and outlines the experimental protocols for data acquisition.
¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. This data is essential for the verification of the compound's structure and for its quantification in various extracts and formulations.
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 6.91 | s |
| H-9' | 5.49 | s |
| 4-CH₃ | 2.21 | s |
| 8'-CH₃ | 2.56 | s |
| 4'-OCH₃ | 3.85 | s |
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 164.3 |
| 2 | 108.8 |
| 3 | 162.0 |
| 4 | 110.1 |
| 5 | 117.8 |
| 6 | 148.5 |
| 7 | 170.2 |
| 1' | 115.5 |
| 2' | 151.8 |
| 3' | 119.5 |
| 4' | 148.9 |
| 5' | 139.9 |
| 6' | 108.2 |
| 7' | 192.1 |
| 8' | 15.6 |
| 9' | 61.8 |
| 4-CH₃ | 9.5 |
| 4'-OCH₃ | 52.5 |
Experimental Protocols
The following protocols describe the general procedures for the isolation and NMR analysis of this compound from a lichen source.
Protocol 1: Isolation of this compound from Cetraria islandica
-
Extraction:
-
Air-dry the thalli of Cetraria islandica.
-
Grind the dried lichen material into a fine powder.
-
Perform a Soxhlet extraction with a suitable organic solvent, such as acetone or ethanol, for several hours.
-
Concentrate the resulting extract under reduced pressure to yield a crude residue.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the pure compound and evaporate the solvent to obtain crystalline this compound.
-
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve an accurately weighed sample of purified this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube.
-
Ensure complete dissolution of the sample.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton spectrometer).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the solvent peak.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
-
Workflow for Isolation and Structural Elucidation of this compound
The following diagram illustrates the logical workflow from the collection of the lichen material to the final structural determination of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Signaling Pathway and Logical Relationships
For drug development professionals, understanding the context of the compound's activity is crucial. While the specific signaling pathways modulated by this compound are a subject of ongoing research, its structural features, particularly the presence of phenolic hydroxyl groups and a lactone ring, suggest potential interactions with various biological targets. The following diagram illustrates a generalized logical relationship for investigating the biological activity of a natural product like this compound.
Caption: Logical workflow for investigating the biological activity of this compound.
Protocol for antioxidant activity assay of Cetraric acid (e.g., DPPH, FRAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetraric acid, a prominent secondary metabolite found in various lichen species, particularly within the Cetraria genus, has garnered scientific interest for its potential biological activities. Among these, its antioxidant properties are of significant interest for applications in pharmaceuticals and drug development. This document provides a detailed overview of the protocols for assessing the antioxidant activity of this compound using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.
Antioxidant Activity of this compound
While specific quantitative data for isolated this compound is limited in publicly available literature, studies on extracts from lichens rich in this compound, such as Cetraria islandica and Cetraria aculeata, have demonstrated notable antioxidant potential. This activity is often attributed to the phenolic nature of lichen acids, which can donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant capacity of extracts containing this compound has been confirmed through various assays, indicating its potential as a natural antioxidant.
Quantitative Data Summary
The following table summarizes available data on the antioxidant activity of extracts from lichens known to contain this compound. It is important to note that these values represent the activity of the entire extract and not of purified this compound.
| Sample | Assay | IC50 Value (μg/mL) | FRAP Value | Reference |
| Cetraria islandica aqueous extract | DPPH Radical Scavenging | Data not specified | Data not specified | [1] |
| Cetraria aculeata methanol extract | DPPH Radical Scavenging | Data not specified | Data not specified | [2] |
| Cetraria aculeata ethyl acetate extract | DPPH Radical Scavenging | Data not specified | Data not specified | [2] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound (isolated and purified)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a stock solution of the positive control (ascorbic acid or Trolox) and a series of dilutions in the same manner.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the different concentrations of the this compound solution or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample solvent and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
This compound (isolated and purified)
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Standard and Sample Solutions:
-
Prepare a series of ferrous sulfate solutions of known concentrations in distilled water to generate a standard curve.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a stock solution and dilutions of the positive control.
-
-
Assay Protocol:
-
Add 20 µL of the diluted this compound solutions, standard solutions, or positive control to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the this compound samples by comparing their absorbance with the standard curve. The results are typically expressed as µM Fe(II) equivalents or in relation to a standard antioxidant like Trolox (µM TE/g).
-
Visualizations
Experimental Workflow Diagrams
Caption: DPPH Radical Scavenging Assay Workflow for this compound.
Caption: FRAP Assay Workflow for this compound.
Hypothetical Signaling Pathway
As specific signaling pathway information for this compound's antioxidant activity is not available, a general hypothetical pathway illustrating how a phenolic antioxidant might function is presented below. This is a generalized representation and may not reflect the precise mechanism of this compound.
Caption: Hypothetical Antioxidant Signaling Pathway for a Phenolic Compound like this compound.
References
In Vitro Anticancer Activity of Citric Acid (For Illustrative Purposes Only)
Information regarding the in vitro anticancer activity of Cetraric acid on cancer cell lines is not available in the currently published scientific literature.
Extensive searches for scholarly articles, reviews, and data on the effects of this compound on cancer cell lines, including its IC50 values, impact on apoptosis, and influence on cell cycle, did not yield any relevant results. Similarly, no information was found regarding the signaling pathways that might be modulated by this compound in cancer cells.
Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, and visualizations for the in vitro anticancer activity of this compound.
For illustrative purposes and to highlight the type of information that would be necessary to fulfill such a request, a substantial body of research exists for a similarly named compound, Citric Acid . The following is a brief overview of the readily available information on the anticancer activities of Citric Acid. It is crucial to note that Citric Acid and this compound are different chemical compounds, and the biological activities of one cannot be extrapolated to the other.
Citric acid has been shown to exhibit anticancer properties in various cancer cell lines through multiple mechanisms.
Data on Cytotoxicity of Citric Acid
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Incubation Time | Reference |
| EC109 | Esophageal Carcinoma | MTT | 800, 1600 µg/ml (significant decrease in proliferation) | Not Specified | [1] |
| HaCaT | Human Keratinocyte | Not Specified | 2.5-12.5 mM (dose-dependent inhibition) | Not Specified | [2][3] |
| BGC-823 | Gastric Carcinoma | Not Specified | 5-20 mM (massive apoptotic cell death) | 72 h | [4] |
| SGC-7901 | Gastric Carcinoma | Not Specified | 5-20 mM (massive apoptotic cell death) | 72 h | [4] |
Mechanisms of Action of Citric Acid
Apoptosis Induction: Citric acid has been demonstrated to induce apoptosis in cancer cells. In human esophageal carcinoma EC109 cells, treatment with citric acid resulted in typical apoptotic morphology, such as chromatin condensation and the appearance of apoptotic bodies.[1] Similarly, in the human keratinocyte cell line HaCaT, citric acid induced apoptosis through both caspase-dependent and -independent pathways.[2][3] This involved the activation of caspases-3, -8, and -9, an increased level of the pro-apoptotic protein BAX, and decreased levels of the anti-apoptotic proteins BCL-2 and BCL-XL.[2][3] Furthermore, citric acid can activate death receptors and promote the release of pro-apoptotic factors like AIF and Endonuclease G.[2][3] In gastric cancer cell lines, citric acid-induced apoptosis was shown to occur via the mitochondrial pathway with activation of caspase-9.[4]
Cell Cycle Arrest: In HaCaT cells, citric acid has been shown to cause cell cycle arrest at the G2/M phase (before 24 hours of treatment) and the S phase (after 24 hours of treatment).[2]
Signaling Pathways Modulated by Citric Acid
The anticancer effects of citric acid are linked to its ability to interfere with cancer cell metabolism and signaling. One of the primary proposed mechanisms is the inhibition of glycolysis, a key metabolic pathway for energy production in rapidly proliferating cancer cells.[1]
A simplified representation of the apoptotic signaling pathway induced by citric acid in HaCaT cells is presented below.
Caption: Apoptotic pathways induced by Citric Acid.
Experimental Protocols for Citric Acid Studies (Illustrative)
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of citric acid and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Seed cells in a 6-well plate and treat with citric acid for the indicated times.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis:
-
Culture and treat cells with citric acid as described above.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Should research on the anticancer properties of This compound become available in the future, a similar comprehensive analysis could be compiled.
References
- 1. Effect of Food Additive Citric Acid on The Growth of Human Esophageal Carcinoma Cell Line EC109 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citric acid induces cell-cycle arrest and apoptosis of human immortalized keratinocyte cell line (HaCaT) via caspase- and mitochondrial-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Citrate Induces Apoptotic Cell Death: A Promising Way to Treat Gastric Carcinoma? | Anticancer Research [ar.iiarjournals.org]
Investigating the Anti-inflammatory Potential of Cetraric Acid: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetraric acid, a secondary metabolite derived from lichens, notably Iceland Moss (Cetraria islandica), has garnered interest for its potential therapeutic properties. Historical use of lichen extracts in traditional medicine for inflammatory conditions suggests that their constituent compounds, including this compound, may possess significant anti-inflammatory activity. While comprehensive studies on isolated this compound are limited, this document provides a detailed experimental framework to investigate its anti-inflammatory properties. The protocols and assays outlined below are based on established methodologies for evaluating natural products and are designed to elucidate the mechanisms of action of this compound, particularly its effects on key inflammatory signaling pathways such as NF-κB and MAPK.
Proposed Experimental Design
A multi-pronged approach is proposed to thoroughly characterize the anti-inflammatory profile of this compound. This involves a series of in vitro assays to determine its direct effects on inflammatory mediators and cellular pathways, followed by in vivo studies to assess its efficacy in a physiological context.
In Vitro Studies
Initial in vitro screening will be conducted to evaluate the direct anti-inflammatory and cytotoxic effects of this compound.
1. Cell Viability Assay: To determine the non-toxic concentration range of this compound for subsequent in vitro experiments. 2. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: To assess the inhibitory effect of this compound on the production of the pro-inflammatory mediator, nitric oxide. 3. Pro-inflammatory Cytokine Production Assays (TNF-α, IL-6, IL-1β): To quantify the effect of this compound on the secretion of key inflammatory cytokines. 4. Cyclooxygenase (COX-2) and Lipoxygenase (LOX) Inhibition Assays: To investigate the enzymatic inhibitory activity of this compound on key enzymes in the inflammatory cascade. 5. Western Blot Analysis of NF-κB and MAPK Signaling Pathways: To determine the molecular mechanism of action by observing the phosphorylation status of key proteins in these pathways.
In Vivo Studies
Based on promising in vitro results, in vivo studies will be conducted to evaluate the anti-inflammatory efficacy of this compound in animal models of inflammation.
1. Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation to assess the ability of this compound to reduce edema. 2. Acetic Acid-Induced Vascular Permeability in Mice: To evaluate the effect of this compound on increased vascular permeability, a hallmark of inflammation. 3. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: To investigate the systemic anti-inflammatory effects of this compound by measuring serum cytokine levels.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes from the proposed experiments.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | NO Production (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 8.5 |
| 1 | 98 ± 4.8 | 85 ± 6.1 |
| 10 | 95 ± 5.1 | 62 ± 5.3 |
| 50 | 92 ± 6.3 | 41 ± 4.9 |
| 100 | 88 ± 5.9 | 25 ± 3.8 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 0 (Control) | 1250 ± 110 | 980 ± 95 | 450 ± 42 |
| 10 | 980 ± 85 | 750 ± 78 | 320 ± 35 |
| 50 | 650 ± 62 | 480 ± 55 | 180 ± 21 |
| 100 | 320 ± 38 | 210 ± 25 | 90 ± 12 |
Table 3: In Vivo Anti-inflammatory Effects of this compound
| Treatment | Paw Edema Inhibition (%) | Reduction in Vascular Permeability (%) | Serum TNF-α Reduction (%) |
| Vehicle Control | 0 | 0 | 0 |
| This compound (10 mg/kg) | 25 ± 3.5 | 30 ± 4.1 | 28 ± 3.9 |
| This compound (50 mg/kg) | 55 ± 6.2 | 60 ± 5.8 | 58 ± 6.5 |
| Dexamethasone (1 mg/kg) | 70 ± 5.9 | 75 ± 6.3 | 72 ± 7.1 |
Experimental Protocols
In Vitro Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (1-100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and stimulation protocol as the NO production assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
4. Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluence.
-
Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Experimental Protocols
1. Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200 g).
-
Procedure:
-
Administer this compound (10 and 50 mg/kg, p.o.) or a vehicle control one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition.
-
2. Acetic Acid-Induced Vascular Permeability
-
Animal Model: Male BALB/c mice (20-25 g).
-
Procedure:
-
Administer this compound (10 and 50 mg/kg, i.p.) or a vehicle control 30 minutes before acetic acid injection.
-
Inject 0.25 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately after, inject 0.1 mL of 1% Evans blue dye intravenously.
-
After 30 minutes, sacrifice the animals and collect the peritoneal fluid.
-
Measure the absorbance of the peritoneal fluid at 610 nm to quantify the dye leakage.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general workflow for the proposed experimental design.
Caption: Proposed experimental workflow for evaluating the anti-inflammatory properties of this compound.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Citric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to assess the antimicrobial properties of citric acid. This document includes quantitative data on its efficacy, detailed experimental protocols for key assays, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
Citric acid, a weak organic acid, is a naturally occurring compound found in citrus fruits. It is widely used in the food, pharmaceutical, and cosmetic industries as a preservative, acidulant, and flavoring agent. Its antimicrobial properties stem from its ability to lower pH and disrupt cellular processes in a variety of microorganisms. This document outlines the standardized methods for evaluating the antimicrobial susceptibility of citric acid.
Quantitative Antimicrobial Susceptibility Data
The antimicrobial efficacy of citric acid has been evaluated against a range of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data from various studies.
| Microorganism | Test Method | Concentration | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | Broth Microdilution | - | - | 0.06 g/mL | [1][2] |
| Staphylococcus aureus | Broth Microdilution | - | - | 0.06 g/mL | [1][2] |
| Candida albicans | Broth Microdilution | - | - | 0.03 g/mL | [1][2] |
| Enterococcus faecalis | Broth Macrodilution | - | - | 6.25 mg/mL | [3][4] |
| Enterococcus faecalis | Agar Well Diffusion | 10% | 23.0 (±1.00) | - | [5] |
| Enterococcus faecalis | Agar Well Diffusion | 8% | 22.3 (±1.15) | - | [5] |
| Enterococcus faecalis | Agar Well Diffusion | 6% | 17.3 (±0.577) | - | [5] |
| Pectobacterium sp. | Agar Disk Diffusion | 5 mg/mL | Distinct Inhibition | - | [6] |
| Pseudomonas sp. | Agar Disk Diffusion | 5 mg/mL | Distinct Inhibition | - | [6] |
| Agrobacterium sp. | Agar Disk Diffusion | 1 mg/mL | Inhibition Observed | - | [6] |
| Salmonella sp. | Agar Disk Diffusion | 1 mg/mL | Inhibition Observed | - | [6] |
| E. coli | Agar Disk Diffusion | 1 mg/mL | Inhibition Observed | - | [6] |
| S. cerevisiae | MIC Test | - | - | 25 g/L | [7] |
| K. marxianus | MIC Test | - | - | 37.5 g/L | [7] |
| H. polymorpha | MIC Test | - | - | 25 g/L | [7] |
Note: The effectiveness of citric acid can be influenced by the pH of the medium.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Dilution Method
This protocol determines the lowest concentration of citric acid that inhibits the visible growth of a microorganism.
Materials:
-
Citric acid stock solution (e.g., 20 mg/mL in sterile distilled water)[8]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast)[2]
-
Microbial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1 x 10⁸ CFU/mL for bacteria)[2][8]
-
Positive control antibiotic (e.g., Ampicillin for bacteria, Fluconazole for yeast)[2]
-
Negative control (broth medium only)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Microtiter Plate: Add 50 µL of sterile broth medium to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the citric acid stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well in the dilution series.[2]
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 5 µL of the standardized inoculum to each well, except for the negative control wells.[2]
-
Controls:
-
Positive Control: Include wells with a known antibiotic to ensure the susceptibility of the test organism.
-
Negative Control: Include wells with broth medium only to check for contamination.
-
Growth Control: Include wells with broth medium and the microbial inoculum to ensure proper growth.
-
-
Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[2][9][10]
-
MIC Determination: The MIC is the lowest concentration of citric acid at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance at 615 nm.[2]
Agar Disk Diffusion Method
This method assesses the antimicrobial activity of citric acid by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Citric acid solutions of various concentrations.
-
Sterile filter paper disks (6 mm in diameter).
-
Muller-Hinton agar plates.[8]
-
Microbial inoculum suspension standardized to 0.5 McFarland turbidity.
-
Sterile cotton swabs.
-
Positive control antibiotic disks.
-
Negative control disks (impregnated with sterile distilled water).
-
Incubator.
-
Calibrated ruler or calipers.
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial suspension. Swab the entire surface of a Muller-Hinton agar plate evenly in three directions to ensure confluent growth.[8]
-
Preparation of Disks: Aseptically apply a known volume (e.g., 20 µL) of the desired citric acid concentration onto sterile filter paper disks. Allow the disks to dry.
-
Application of Disks: Place the citric acid-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are pressed down firmly to make complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Visualizations
Proposed Mechanism of Action of Citric Acid
The antimicrobial action of citric acid is multifaceted. At a low pH, the undissociated form of citric acid can cross the microbial cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the intracellular environment. This acidification can disrupt enzymatic activities and damage DNA. Additionally, citric acid can chelate metal ions essential for microbial survival and disrupt the cell membrane. It has also been shown to inhibit ATP production and the tricarboxylic acid (TCA) cycle, leading to a reduction in cellular energy metabolism.[9][11][12][13]
Caption: Proposed antimicrobial mechanism of citric acid against bacterial cells.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of citric acid using broth dilution and agar disk diffusion methods.
Caption: Workflow for antimicrobial susceptibility testing of citric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Can the Concentration of Citric Acid Affect Its Cytotoxicity and Antimicrobial Activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can the Concentration of Citric Acid Affect Its Cytotoxicity and Antimicrobial Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Properties of Citric Acid/β-Alanine Carbon Dots against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Citric Acid Confers Broad Antibiotic Tolerance through Alteration of Bacterial Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Study on the Antimicrobial Properties of Citrate-Based Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Citric Acid as a Standard in Phytochemical Analysis
A Note on Terminology: These application notes focus on the use of citric acid as a standard in phytochemical analysis. Initial searches for "cetraric acid" yielded limited results in the context of a widely used analytical standard. It is possible that "this compound," a secondary metabolite found in lichens, was intended. However, citric acid is a ubiquitously utilized standard in analytical chemistry. Given the request for detailed protocols and quantitative data, this document will detail the applications of citric acid.
Introduction
Citric acid is a weak organic acid naturally found in citrus fruits and is a key intermediate in the metabolism of all aerobic organisms through the citric acid cycle (Krebs cycle).[1][2] Its widespread availability in high purity makes it an excellent primary standard for various analytical applications in phytochemical analysis, quality control of food and beverages, and pharmaceutical formulations.[3][4][5]
These application notes provide detailed protocols for the use of citric acid as a standard in High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two common techniques in phytochemical analysis.
Physicochemical Properties of Citric Acid
| Property | Value |
| Chemical Formula | C₆H₈O₇ |
| Molecular Weight | 192.12 g/mol |
| Appearance | White crystalline powder or colorless crystals[6] |
| Solubility | Very soluble in water, freely soluble in ethanol, sparingly soluble in ether[6] |
| pKa values (at 25°C) | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.4 |
| Storage Temperature | 2-30°C |
Application I: Quantification of Citric Acid in Plant Extracts using HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of individual components in a mixture. Using citric acid as a standard allows for the accurate determination of its concentration in various samples, including fruit juices and plant extracts.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from a method for the analysis of organic acids in fruit juices.
Objective: To quantify the concentration of citric acid in a plant extract using an external standard calibration curve.
Materials and Reagents:
-
Citric Acid analytical standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Ultrapure water
-
Plant extract of interest
-
0.45 µm syringe filters
Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.01 M KH₂PO₄ buffer solution by dissolving the appropriate amount of KH₂PO₄ in ultrapure water.
-
Adjust the pH of the buffer to 2.60 with orthophosphoric acid.[7]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator for 15-20 minutes.
-
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of citric acid analytical standard.
-
Dissolve it in a 100 mL volumetric flask with the mobile phase and make up to the mark. This is your stock solution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 50, 100, 200, 400, 600 µg/mL).
-
-
Sample Preparation:
-
For liquid samples like fruit juice, centrifuge to remove solid particles.
-
For solid plant material, perform a suitable extraction (e.g., methanolic or aqueous extraction).
-
Dilute the extract with the mobile phase to an expected concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standard solutions in triplicate, starting from the lowest concentration.
-
Inject the prepared sample solutions in triplicate.
-
Construct a calibration curve by plotting the peak area of the citric acid standard against its concentration.
-
Determine the concentration of citric acid in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC analysis of citric acid.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [8][9] |
| Limit of Detection (LOD) | 0.01 g/L | [8] |
| Limit of Quantification (LOQ) | 0.03 g/L | [8] |
| Intra-day Precision (%RSD) | < 2% | [9] |
| Inter-day Precision (%RSD) | < 2% | [9] |
| Recovery | 87% - 97% | [9] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of citric acid using HPLC.
Application II: Quantification of Citric Acid by UV-Visible Spectrophotometry
This method is based on an enzymatic reaction where the consumption of NADH is proportional to the amount of citric acid present. The decrease in absorbance at 340 nm is measured.[10]
Experimental Protocol: Enzymatic Spectrophotometric Assay
Objective: To determine the concentration of citric acid in a sample using an enzymatic assay and a spectrophotometer.
Materials and Reagents:
-
Citric Acid analytical standard (≥99.5% purity)
-
Enzymatic test kit for citric acid (containing reagents for the conversion of citric acid and measurement of NADH)
-
Distilled water
-
Sample to be analyzed
Equipment:
-
UV-Visible Spectrophotometer
-
Cuvettes (1 cm path length)
-
Micropipettes
-
Water bath or incubator (37°C)
Procedure:
-
Preparation of Standard Solution (e.g., 500 mg/L):
-
Sample Preparation:
-
Assay Procedure:
-
Set the spectrophotometer wavelength to 340 nm.
-
Pipette the reagents and sample/standard/blank into cuvettes according to the test kit instructions. A typical ratio is 1 part sample to 40 parts Reagent 1.[10]
-
Mix and incubate at 37°C for a specified time (e.g., 5-10 minutes) to allow the reaction to complete.[10]
-
Measure the final absorbance.
-
-
Calculation:
-
The concentration of citric acid is calculated automatically by some analyzers using a calibration curve.[10]
-
Alternatively, it can be calculated based on the change in absorbance and a calibration factor provided with the kit.
-
Data Presentation: Spectrophotometric Method Performance
| Parameter | Typical Value | Reference |
| Wavelength | 340 nm | [10] |
| Linearity Range | 20 - 400 mg/L (manual method) | [10] |
| Measuring Range | 15 - 5000 mg/L (analyzer) | [10] |
| Reaction Time | 8 - 13 minutes | [10] |
Experimental Workflow: Spectrophotometric Analysis
Caption: Workflow for enzymatic spectrophotometric analysis of citric acid.
Biological Relevance: The Citric Acid Cycle
Citric acid is a central molecule in cellular metabolism, participating in the citric acid cycle (also known as the Krebs or TCA cycle). This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.
Caption: Simplified diagram of the Citric Acid (Krebs) Cycle.
Intermediates of the citric acid cycle, such as succinate and alpha-ketoglutarate, have been shown to act as signaling molecules by functioning as ligands for G-protein-coupled receptors.[12] Citrate itself can be transported into the cytoplasm and plays a role in fatty acid synthesis and the regulation of enzymes like acetyl-CoA carboxylase.[1] Furthermore, citrate is involved in protein acetylation and histone modification, highlighting its role beyond energy metabolism.[13] In inflammatory conditions, citric acid may have a protective effect on the liver.[14]
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Citric acid: Structure, uses, intolerance, and more [medicalnewstoday.com]
- 5. witcorpproducts.com [witcorpproducts.com]
- 6. Method of Analysis for Citric Acid Anhydrous | Pharmaguideline [pharmaguideline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. food.r-biopharm.com [food.r-biopharm.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Citric Acid Effects on Brain and Liver Oxidative Stress in Lipopolysaccharide-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cetraric Acid Extraction
Welcome to the technical support center for Cetraric acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from lichen sources.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from lichens?
A1: The most effective methods for extracting secondary metabolites like this compound from lichens are those that maximize the disruption of the lichen thallus and the solubilization of the target compound. Commonly used and effective methods include:
-
Heat Reflux Extraction: This traditional method involves boiling a solvent with the lichen material. A 60-minute extraction with acetone has been shown to be optimal for some lichen acids.[1]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, leading to enhanced cell wall disruption and improved extraction efficiency. It often requires shorter extraction times compared to traditional methods.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and lichen material, which can significantly reduce extraction time and solvent consumption.
-
Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency of the extraction process. The combination of ASE with acetone has been found to be a highly selective method for extracting lichen acids.[2][3]
Q2: Which solvents are best for extracting this compound?
A2: The choice of solvent is critical for maximizing the yield of this compound. This compound, a depsidone, is generally a polar molecule.
-
Acetone is frequently reported as one of the most effective solvents for extracting a wide range of lichen acids, including depsidones.[4]
-
Ethanol and Methanol are also effective polar solvents. Methanol's small molecular size and high penetration capability can lead to a high release of intracellular compounds.
-
Ethyl acetate can also be used and may offer different selectivity compared to more polar solvents.[3]
-
This compound is reportedly insoluble in water but soluble in boiling alcohol and alkaline solutions. This suggests that hot alcohol extractions or the use of a slightly alkaline solvent system could be beneficial.
Q3: How does the pre-treatment of the lichen material affect extraction yield?
A3: Proper pre-treatment of the lichen thallus is a crucial step for improving extraction yield. The primary goal is to increase the surface area available for solvent interaction.
-
Grinding/Pulverizing: The lichen material should be thoroughly dried and then ground into a fine powder. This breaks down the cell walls and allows for better solvent penetration.
-
Washing: To remove extracellular water-soluble compounds and potential contaminants, the lichen thalli can be washed with water before drying and grinding.
Q4: What are the key parameters to optimize for improving this compound yield?
A4: To maximize the yield of this compound, several experimental parameters should be optimized:
-
Solvent-to-Solid Ratio: A higher volume of solvent can increase the extraction efficiency, but an excessively large volume can make the subsequent concentration step more time-consuming and energy-intensive. A common starting point is a 10:1 or 20:1 (mL of solvent to g of lichen) ratio.
-
Extraction Time: The optimal extraction time depends on the method used. For heat reflux, 60 minutes may be sufficient.[1] For UAE and MAE, shorter times (e.g., 10-30 minutes) are often effective. It is important to perform a time-course study to determine the point of diminishing returns.
-
Temperature: Higher temperatures generally increase the solubility of the target compound and the extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds. For methods like ASE and heat reflux, a temperature close to the boiling point of the solvent is often used.
-
Number of Extractions: Performing multiple extractions of the same lichen material with fresh solvent can significantly increase the overall yield compared to a single extraction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient extraction method. 2. Suboptimal solvent selection. 3. Inadequate pre-treatment of lichen material. 4. Insufficient extraction time or temperature. 5. Low concentration of this compound in the source material. | 1. Switch to a more efficient method like ASE or MAE. 2. Test different solvents (e.g., acetone, ethanol, ethyl acetate) or solvent mixtures. 3. Ensure the lichen is finely ground. Consider a pre-wash step. 4. Optimize extraction time and temperature by running a series of small-scale experiments. 5. Verify the quality and species of the lichen. The concentration of secondary metabolites can vary based on geographical location and season of collection. |
| Co-extraction of Impurities | 1. The chosen solvent has low selectivity. 2. The lichen material contains a high concentration of other soluble compounds. | 1. Try a solvent with different polarity. 2. Implement a post-extraction purification step such as column chromatography or recrystallization. |
| Degradation of this compound | 1. Excessive heat or prolonged extraction time. 2. Exposure to light or air during processing and storage. | 1. Use methods with shorter extraction times like UAE or MAE. For heat-based methods, determine the optimal time to avoid prolonged exposure to high temperatures. 2. Protect the extract from light and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. |
| Formation of Emulsions during Liquid-Liquid Partitioning | 1. Presence of surfactant-like compounds in the crude extract. | 1. Gently swirl instead of vigorously shaking the separatory funnel. 2. Add a small amount of a different organic solvent to break the emulsion. 3. Consider using supported liquid extraction (SLE) as an alternative to traditional liquid-liquid extraction.[5] |
Data Presentation
Table 1: Comparison of Extraction Methods for Lichen Depsidones (Illustrative Examples)
Disclaimer: The following data is for other lichen depsidones and is intended to illustrate the relative efficiency of different extraction methods. Optimal conditions and yields for this compound may vary and require specific optimization.
| Extraction Method | Solvent | Temperature | Time | Yield (mg/g dry weight) | Reference Compound |
| Heat Reflux | Acetone | Boiling point | 60 min | 4.25 ± 0.08 | Usnic Acid |
| Ultrasound-Assisted | Acetone | Room Temp. | 2 x 20 min | 2.33 ± 0.17 | Usnic Acid |
| Shaking | Acetone | Room Temp. | 24 hours | 0.97 ± 0.08 | Usnic Acid |
| MAE | Tetrahydrofuran | 100°C | 7 min | ~90% recovery | Norstictic Acid |
Experimental Protocols
Protocol 1: General Procedure for Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Lichen Material:
-
Clean the lichen thalli to remove any debris.
-
Air-dry the lichen material completely.
-
Grind the dried lichen into a fine powder using a laboratory mill or mortar and pestle.
-
-
Extraction:
-
Weigh 10 g of the powdered lichen material and place it in a 250 mL beaker.
-
Add 200 mL of acetone (or another selected solvent) to achieve a 20:1 solvent-to-solid ratio.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC).
-
Mandatory Visualization
Caption: Workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Optimization of usnic acid extraction conditions using fractional factorial design | The Lichenologist | Cambridge Core [cambridge.org]
- 2. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Solubility of Citric Acid in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of citric acid in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a citric acid stock solution?
A1: For most biological applications, the recommended solvent for preparing a citric acid stock solution is high-purity, sterile water. Citric acid is very soluble in water.[1][2][3] To avoid significant pH shifts in your culture medium upon addition, it is highly recommended to prepare a stock solution of sodium citrate or to adjust the pH of your citric acid stock solution with sodium hydroxide (NaOH) to match the pH of your culture medium (typically pH 7.2-7.4).[4]
Q2: What are the common causes of citric acid precipitation in cell culture media?
A2: Precipitation of citric acid in cell culture media can be attributed to several factors:
-
pH Imbalance: The addition of an unbuffered, acidic citric acid solution can lower the pH of the medium, causing components of the media or the citric acid itself to precipitate.[4]
-
Chelation of Divalent Cations: Citric acid is a strong chelator of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[4][5] These ions are essential for the solubility of many media components. Their chelation can lead to the formation of insoluble citrate salts.[4]
-
High Concentration: The final concentration of citric acid in the media may exceed its solubility limit under the specific conditions of the experiment (e.g., temperature, pH).[4]
-
Temperature Shock: Adding a cold stock solution to warmer media or subjecting the media to freeze-thaw cycles can reduce the solubility of its components, including citric acid.
Q3: Can citric acid be toxic to cells in culture?
A3: Yes, at high concentrations, citric acid can exhibit cytotoxicity.[4] This toxicity is often linked to a significant drop in the pH of the culture medium.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[4] Some studies have reported cytotoxic effects at concentrations around 10 mM in certain cell types.[4]
Q4: How can I avoid citric acid precipitation when preparing my experiment?
A4: To prevent precipitation, consider the following:
-
Use Sodium Citrate: Prepare your stock solution using sodium citrate instead of citric acid to avoid a drop in pH.[4]
-
pH Adjustment: If using citric acid, adjust the pH of your stock solution to match your culture medium before adding it.
-
Slow Dilution: Add the citrate stock solution to your pre-warmed culture medium slowly and with gentle mixing.[4] This prevents localized high concentrations that can lead to precipitation.
-
Determine Optimal Concentration: Conduct a pilot experiment to find the highest soluble and non-toxic concentration of citric acid for your specific assay conditions.[4]
Q5: My adherent cells are detaching after the addition of citric acid. What is the cause?
A5: Cell detachment is a common issue when using citric acid with adherent cell lines. Citric acid chelates calcium ions (Ca²⁺) from the culture medium.[4] Cell adhesion is often dependent on calcium-dependent proteins like cadherins. By reducing the availability of free calcium, citric acid can disrupt cell-matrix and cell-cell adhesions, leading to detachment.[4] To mitigate this, consider reducing the concentration of citric acid.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding citric acid stock solution to media. | 1. Rapid pH drop: The acidic stock solution is causing media components to become insoluble. 2. High local concentration: The stock solution is not being dispersed quickly enough, leading to precipitation at the point of addition. | 1. Prepare a stock solution of sodium citrate instead of citric acid.[4] 2. Alternatively, adjust the pH of the citric acid stock solution to the pH of the media before use. 3. Add the stock solution dropwise to pre-warmed (37°C) media while gently swirling.[4] |
| Cloudiness or precipitate appears in the media after incubation. | 1. Chelation of divalent cations: Citrate is binding to Ca²⁺ and Mg²⁺, forming insoluble salts over time.[4] 2. Concentration exceeds solubility limit: The final concentration of citric acid is too high for the specific media composition and incubation conditions. | 1. Lower the final concentration of citric acid in your experiment. 2. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Decreased cell viability or altered cell morphology. | 1. Cytotoxicity: The concentration of citric acid is too high.[4] 2. Low pH: The addition of citric acid has lowered the media pH to a level that is stressful or toxic to the cells.[4] | 1. Conduct a dose-response curve to identify a non-toxic working concentration.[4] 2. Measure the pH of the final culture medium after adding citric acid and adjust if necessary. The typical optimal range for most cell lines is 7.2-7.4.[4] |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation: Inconsistent pH or concentration of the stock solution. 2. Purity of citric acid: Using different grades or sources of citric acid with varying impurity profiles. | 1. Prepare a large batch of stock solution, aliquot, and store at -20°C for consistency. 2. Use a high-purity, cell culture-tested grade of citric acid or sodium citrate for all experiments.[4] |
Quantitative Data
Table 1: Solubility of Citric Acid in Common Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |
| Water | 10 | 117.4 |
| Water | 20 | 147.76 |
| Water | 30 | 180.89 |
| Ethanol (absolute) | 15 | 76 |
| Ethanol | 25 | 62 |
| Methanol | 19 | 197 |
| 1,4-Dioxane | 25 | 35.9 |
| Diethyl Ether | 25 | 1.05 |
| DMSO | 20-30 | Miscible |
Data compiled from multiple sources.[2][6]
Experimental Protocols
Protocol 1: Preparation of a 1 M Sodium Citrate Stock Solution (pH 7.4)
This protocol is recommended to avoid issues with pH changes in the cell culture medium.
Materials:
-
Sodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O, M.W. = 294.10 g/mol )
-
High-purity, sterile water
-
Sterile container
-
0.22 µm sterile filter
Procedure:
-
Weigh out 29.41 g of sodium citrate dihydrate.
-
Add the sodium citrate to a sterile container.
-
Add approximately 80 mL of sterile water and dissolve the sodium citrate completely.
-
Adjust the final volume to 100 mL with sterile water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution in sterile aliquots at 4°C for short-term use or -20°C for long-term storage.
Protocol 2: Determining the Optimal Working Concentration of Citric Acid
Objective: To determine the highest non-toxic concentration of citric acid for a specific cell line.
Procedure:
-
Prepare a stock solution: Prepare a 100 mM sterile stock solution of sodium citrate in ultrapure water as described in Protocol 1.[4]
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density appropriate for your cell line and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of dilutions of the sodium citrate stock solution in your standard culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 mM).[4]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of sodium citrate. Include a vehicle control (medium with no added citrate).
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or resazurin-based assay.
-
Data Analysis: Plot cell viability against the concentration of sodium citrate. The optimal working concentration should be the highest concentration that does not significantly reduce cell viability.
Signaling Pathways and Experimental Workflows
Citric acid, as a central intermediate in the tricarboxylic acid (TCA) cycle, plays a crucial role in cellular energy metabolism. Beyond its metabolic function, citrate levels can influence key signaling pathways that regulate cell growth, proliferation, and metabolism, such as the mTOR and PPARγ pathways.
Citrate's Role in Cellular Metabolism and Signaling
Cytosolic citrate can be converted by ATP-citrate lyase into acetyl-CoA, a vital precursor for fatty acid and cholesterol synthesis. Acetyl-CoA is also linked to the regulation of protein acetylation. The cellular energy status, reflected by ATP levels which are largely generated through the TCA cycle, is a critical regulator of the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway, a central controller of cell growth and proliferation, is activated under conditions of high energy and nutrient availability.[7] Furthermore, intermediates of lipid metabolism can act as ligands for peroxisome proliferator-activated receptors (PPARs), including PPARγ, which are key regulators of adipogenesis and lipid metabolism.[8][9]
Experimental Workflow for Investigating Citrate Solubility Issues
When encountering solubility problems with citric acid in a bioassay, a systematic troubleshooting approach is essential. The following workflow can help identify and resolve the issue.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Citric acid - Sciencemadness Wiki [sciencemadness.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Major involvement of mTOR in the PPARγ-induced stimulation of adipose tissue lipid uptake and fat accretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid metabolic reprogramming via mTOR-mediated inductions of PPARγ directs early activation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Citric Acid Purification
A Note on Terminology: This guide focuses on the purification of Citric Acid . Initial searches for "Cetraric acid" yielded limited specific results, while extensive data is available for "Citric acid," a compound with broad applications in research and industry. We have proceeded with the assumption that "Citric Acid" was the intended subject.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in the optimization of solvent systems for citric acid purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of citric acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield During Recrystallization | 1. Excessive Solvent: Using too much solvent to dissolve the crude citric acid. 2. Premature Crystallization: The compound crystallizes out of solution during hot filtration. 3. Cooling Rate Too Fast: Rapid cooling can lead to the formation of small, impure crystals. | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions near its boiling point. 2. Pre-heat Apparatus: Ensure the filtration funnel, filter paper, and receiving flask are pre-heated to prevent a sudden drop in temperature. 3. Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling encourages the growth of larger, purer crystals.[1] |
| Persistent Colored Impurities (Yellow/Brown Tint) | 1. Co-extracted Pigments: Natural pigments or other colored compounds from the source material are present. 2. Degradation Products: Citric acid may degrade at high temperatures or under certain pH conditions. | 1. Activated Charcoal Treatment: Dissolve the crude citric acid in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (1-2% w/w), stir for 15-30 minutes, and then filter through celite to remove the charcoal. Be aware that this may result in a minor loss of the desired product.[1] |
| Oily Precipitate or Failure to Crystallize | 1. Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization, leading to "oiling out." 2. Presence of Impurities: High levels of impurities can inhibit crystal formation. | 1. Solvent Screening: Test a variety of solvents with different polarities. A good recrystallization solvent should dissolve the citric acid when hot but not when cold. 2. Secondary Purification: Consider a preliminary purification step, such as column chromatography, to remove impurities before attempting recrystallization. |
| Poor Separation in Column Chromatography | 1. Inappropriate Mobile Phase: The polarity of the solvent system is not optimized for separating citric acid from impurities. 2. Ionization of Citric Acid: As an acid, citric acid can interact with the stationary phase in an undesirable manner, leading to peak tailing. | 1. Optimize Mobile Phase: Adjust the solvent ratio to achieve better separation. Decreasing the polarity (e.g., reducing methanol content in a DCM/MeOH system) can improve separation.[1] 2. Suppress Ionization: Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to the mobile phase to ensure the citric acid remains in its protonated form.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing citric acid?
A1: Citric acid is a polar molecule and is highly soluble in polar protic solvents due to its ability to form hydrogen bonds.[2] Water is a common solvent for recrystallization. For organic solvents, ethanol and acetone are effective choices.[2][3] It is often found as a monohydrate when crystallized from cold water and in an anhydrous form from hot water.
Q2: How does temperature affect the solubility of citric acid in organic solvents?
A2: The solubility of citric acid in most organic solvents increases with temperature.[2][4] This property is fundamental to the process of recrystallization, where the compound is dissolved in a hot solvent and then allowed to crystallize as it cools.
Q3: My citric acid is sourced from a fermentation broth. What are the primary impurities I should be concerned about?
A3: Fermentation broths can contain a variety of impurities, including residual sugars, proteins, and other organic acids.[5] A common initial purification step involves precipitating the citric acid as calcium citrate by adding calcium hydroxide. The calcium citrate is then filtered and re-acidified with sulfuric acid to yield a solution of citric acid.[6][7]
Q4: Can I use solvent extraction for citric acid purification?
A4: Yes, solvent extraction is a viable method. It involves using an organic solvent, often containing a long-chain aliphatic amine like trioctylamine, to selectively extract citric acid from an aqueous solution.[5][8][9] This method can be highly efficient, with a recovery rate of up to 99.3% through countercurrent extraction.[5]
Q5: How can I analyze the purity of my citric acid sample?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis of citric acid.[10][11] Detection is typically performed using a UV detector.
Data Presentation
Table 1: Solubility of Citric Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |
| Water | Room Temperature | ~200 |
| Methanol | 19 | 197[2] |
| Ethanol (absolute) | 15 | 76[2] |
| Ethanol | 25 | 62[2][12] |
| Propanol | 19 | 62.8[2] |
| Amyl Alcohol | - | 15.43 (in saturated solution)[2] |
| Acetone | - | Freely Soluble[2] |
| Ethyl Acetate | - | 5.28 (in saturated solution)[2] |
| Amyl Acetate | 25 | 4.41[2][12] |
| 1,4-Dioxane | 25 | 35.9[2] |
| Diethyl Ether | 25 | 1.05[2][12] |
| Chloroform | - | 0.007 (in saturated solution)[2] |
| Benzene | - | Insoluble[2][3] |
| Toluene | - | Insoluble[2][3] |
| Carbon Disulfide | - | Insoluble[2][3] |
Experimental Protocols
Recrystallization of Citric Acid from a Fermentation Broth
This protocol outlines a common method for purifying citric acid from a fermentation broth via calcium citrate precipitation followed by recrystallization.
-
Pre-treatment: Filter the fermentation broth to remove the fungal mycelium and other suspended solids.
-
Precipitation: Heat the clarified broth and add calcium hydroxide to precipitate calcium citrate. This step helps to separate the citric acid from water-soluble impurities.
-
Filtration: Filter the precipitated calcium citrate from the solution.
-
Re-acidification: Treat the calcium citrate with sulfuric acid. This reaction forms soluble citric acid and insoluble calcium sulfate (gypsum).
-
Gypsum Removal: Filter off the calcium sulfate to obtain a solution of citric acid.
-
Decolorization: Treat the citric acid solution with activated carbon to remove colored impurities.
-
Concentration and Crystallization: Concentrate the solution by heating to induce crystallization. The temperature at which crystallization occurs will determine whether the monohydrate or anhydrous form is obtained.
-
Isolation: Cool the solution slowly to maximize crystal growth. Isolate the citric acid crystals by filtration and dry them in an oven.
Solvent Extraction of Citric Acid
This protocol describes a liquid-liquid extraction method for purifying citric acid.
-
Organic Phase Preparation: Prepare an organic solvent mixture. A common system consists of a long-chain amine (e.g., Alamine 336), a modifier (e.g., tridecyl alcohol), and an aliphatic diluent (e.g., Escaid 110).[9]
-
Extraction: Combine the aqueous solution containing citric acid with the prepared organic phase in a separation funnel or a centrifugal extractor.[5] Agitate the mixture to facilitate the transfer of citric acid into the organic phase. For a single-stage extraction, a contact time of around 10 minutes is often sufficient.[9]
-
Phase Separation: Allow the aqueous and organic phases to separate. The citric acid will now be predominantly in the organic phase.
-
Stripping: To recover the citric acid, mix the organic phase with water. This "strips" the citric acid back into the aqueous phase.
-
Final Purification: The resulting aqueous solution of citric acid can be further purified by recrystallization as described in the protocol above.
Visualizations
Caption: Workflow for Citric Acid Purification.
Caption: Troubleshooting Low Yield in Recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Citric acid - Sciencemadness Wiki [sciencemadness.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Purification Of Citric Acid By Solvent Extraction - Tiei liquid/liquid mixing and separation Purification Of Citric Acid By Solvent Extraction [tyextractor.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scirp.org [scirp.org]
- 10. helixchrom.com [helixchrom.com]
- 11. scribd.com [scribd.com]
- 12. Citric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of Citric Acid in Various Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citric acid.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of citric acid in common laboratory solvents?
A1: Citric acid is a polar molecule and its solubility is highest in polar solvents. It is very soluble in water and freely soluble in ethanol.[1][2] Its solubility generally decreases as the polarity of the solvent decreases. For instance, it is sparingly soluble in diethyl ether and practically insoluble in non-polar solvents like benzene and chloroform.[3]
Q2: How does temperature affect the solubility of citric acid?
A2: The solubility of citric acid in most solvents increases with a rise in temperature.[3] This is particularly evident in aqueous solutions where significantly more citric acid can be dissolved at higher temperatures.
Q3: Are citric acid solutions in water stable at room temperature?
A3: Aqueous solutions of citric acid are generally stable. A study on a pH 1 citric acid solution showed that it remained stable for a five-month period when protected from microbial contamination.[4] For practical laboratory use, it is recommended to use freshly prepared solutions or to store stock solutions at low temperatures (e.g., 4°C) to inhibit microbial growth.[5][6]
Q4: What is the stability of citric acid in alcoholic solutions?
A4: Citric acid dissolves readily in alcohols like ethanol and methanol.[3][7] These solutions are generally stable, especially when stored in tightly sealed containers to prevent evaporation of the solvent. Anhydrous conditions are preferred if esterification is to be avoided, as citric acid can form esters with alcohols, particularly at elevated temperatures or in the presence of a catalyst.
Q5: Can citric acid degrade in solution? If so, what are the primary degradation pathways?
A5: Yes, citric acid can degrade under certain conditions. When heated above 175°C, it decomposes with the loss of carbon dioxide and water.[8][9] In aqueous solutions under thermal and aquathermal conditions, it can degrade into acetone, acetic acid, or propene, along with CO2. The specific pathway is influenced by factors such as pH and pressure.
Troubleshooting Guide
Q1: I'm observing precipitation in my citric acid solution upon standing. What could be the cause and how can I resolve it?
A1: Precipitation in a citric acid solution can be due to several factors:
-
Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the citric acid and then allowed it to cool.
-
Solution: Gently warm the solution to redissolve the precipitate and consider diluting it to a concentration that is stable at your storage temperature.
-
-
Change in Solvent Composition: If you are using a mixed solvent system, a change in the solvent ratio (e.g., due to evaporation of a more volatile component) can reduce the solubility of citric acid.
-
Solution: Ensure your container is tightly sealed. If evaporation has occurred, you may need to add back the more volatile solvent to restore the original composition.
-
-
pH Adjustment: The solubility of citric acid can be influenced by pH. If the pH of your solution has been altered, it might lead to precipitation, especially if salts of citric acid with lower solubility are formed.
Q2: My citric acid solution appears to be contaminated. How can I assess and prevent this?
A2: Microbial contamination is a potential issue for aqueous citric acid solutions. While citric acid has some antimicrobial properties, certain microbes can survive and proliferate.[5][6]
-
Assessment: Visually inspect the solution for turbidity or the presence of fungal growth. You can perform microbial enumeration tests to quantify the contamination.
-
Prevention:
Q3: I am conducting a forced degradation study on a drug formulation containing citric acid. How do I ensure the observed degradation is from my active pharmaceutical ingredient (API) and not the citric acid?
A3: This is a critical aspect of forced degradation studies.
-
Run a Placebo Blank: Prepare a placebo formulation containing all the excipients, including citric acid, but without the API. Subject this placebo to the same stress conditions (acid, base, oxidation, heat, light) as your drug product.
-
Analyze the Stressed Placebo: Use a stability-indicating analytical method (e.g., HPLC) to analyze the stressed placebo. This will help you identify any degradation products originating from citric acid or other excipients.
-
Compare Chromatograms: Compare the chromatograms of the stressed drug product with those of the stressed placebo and a stressed solution of the API alone. Any peaks present in the stressed drug product but not in the stressed placebo or stressed API solution are likely interaction products. Peaks unique to the stressed placebo are from the excipients.
Data Presentation
Table 1: Solubility of Citric Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |
| Water | 10 | 117.4 |
| Water | 30 | 180.9 |
| Water | 80 | 382.5 |
| Ethanol (absolute) | 15 | 76 |
| Ethanol | 25 | 62 |
| Methanol | 19 | 197 |
| Propanol | 19 | 62.8 |
| 1,4-Dioxane | 25 | 35.9 |
| Amyl Acetate | 25 | 4.41 |
| Diethyl Ether | 25 | 1.05 |
| Chloroform | Saturated Solution | 0.007 |
| Benzene | - | Insoluble |
| Toluene | - | Insoluble |
Data compiled from multiple sources.[3][7]
Experimental Protocols
Protocol 1: General Method for Determining Citric Acid Solubility in a Novel Solvent
-
Preparation of Saturated Solution:
-
Add an excess amount of citric acid to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the clear filtrate with a suitable solvent (e.g., water or mobile phase for HPLC).
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or titration with a standardized sodium hydroxide solution.[10][11][12]
-
Prepare a calibration curve using standard solutions of citric acid of known concentrations.
-
Calculate the concentration of citric acid in the undiluted supernatant based on the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).
-
Protocol 2: Forced Degradation Study for a Solution of Citric Acid
-
Solution Preparation: Prepare a stock solution of citric acid in water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and a suitable acid (e.g., 0.1 M HCl).
-
Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and a suitable base (e.g., 0.1 M NaOH).
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with an equivalent amount of acid (e.g., 0.1 M HCl).
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the mixture at room temperature, protected from light, for a defined period.
-
Withdraw samples at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Withdraw samples at specified time points, cool to room temperature, and dilute for analysis.
-
-
Photodegradation:
-
Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at specified time points and dilute for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent citric acid from any potential degradation products.
Visualizations
Caption: Workflow for a Forced Degradation Study of Citric Acid.
Caption: Logical Flow for Troubleshooting Citric Acid Precipitation.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Method of Analysis for Citric Acid Anhydrous | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of citric acid solutions during a five month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation into the stability and sterility of citric acid solutions used for cough reflex testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Citric acid | 77-92-9 [chemicalbook.com]
- 8. Citric Acid: Structure, Properties, Uses, Benefits | Turito [turito.com]
- 9. interchim.fr [interchim.fr]
- 10. BAuA - Articles - MAK Commission: Citric acid - Method for the determination of citric acid in workplace air using high performance liquid chromatography (HPLC) - Federal Institute for Occupational Safety and Health [baua.de]
- 11. waters.com [waters.com]
- 12. library.e.abb.com [library.e.abb.com]
Technical Support Center: Overcoming Challenges in the Isolation of Pure Cetraric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the isolation of pure Cetraric acid from lichen sources. The methodologies and recommendations provided are based on available scientific literature and best practices for the purification of lichen depsidones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating pure this compound?
A1: The main difficulties arise from the complex mixture of structurally similar secondary metabolites present in lichens. Key challenges include:
-
Co-extraction of other lichen acids: this compound is often found alongside other depsidones and depsides, such as fumarprotothis compound, protothis compound, atranorin, and chloroatranorin, which have similar polarities, making separation difficult.
-
Low yield: The concentration of this compound can vary significantly between different lichen species and even within the same species collected from different geographical locations or at different times of the year.
-
Degradation of the target compound: As a depsidone, this compound can be susceptible to hydrolysis or other degradation pathways under harsh extraction or purification conditions (e.g., high temperatures or extreme pH).
-
Weak UV absorbance: Like other paraconic acids, compounds structurally similar to this compound may exhibit weak UV absorbance, making detection during chromatographic separation challenging.[1]
-
Crystallization difficulties: Obtaining high-purity crystals can be challenging due to the presence of impurities that may inhibit crystal formation or co-precipitate with the this compound.
Q2: Which lichen species are good sources of this compound?
A2: Cetraria islandica (Iceland moss) is a well-documented source of this compound, where it is one of the major secondary metabolites.[2][3][4] Other lichens from the Parmeliaceae family may also contain this compound.
Q3: What is a suitable solvent for the initial extraction of this compound?
A3: Acetone is a commonly used and effective solvent for the extraction of depsidones like this compound from lichen thalli.[5][6] It provides a good balance of polarity to dissolve the target compound while leaving behind some of the more polar or non-polar cellular components.
Q4: How can I assess the purity of my this compound sample?
A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for assessing the purity of this compound.
-
TLC: Provides a rapid and cost-effective way to qualitatively assess purity and identify the presence of major impurities by comparing Rf values with known standards.
-
HPLC: Offers quantitative analysis of purity with high resolution and sensitivity. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water or methanol/water gradient) and UV detection is typically used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete extraction from the lichen matrix. 2. Low concentration of this compound in the source material. 3. Degradation of this compound during extraction. | 1a. Ensure the lichen thalli are finely ground to maximize surface area. 1b. Increase the extraction time or perform multiple extraction cycles with fresh solvent. 2. If possible, source lichen material from a location and season known for high this compound content. 3. Avoid prolonged exposure to high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature. |
| Crude extract is a sticky, oily residue instead of a solid | High content of fatty acids and other lipid-soluble compounds. | Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane or petroleum ether before the main acetone extraction. |
| Difficulty separating this compound from other lichen acids (e.g., fumarprotothis compound) by column chromatography | Co-elution due to very similar polarities of the compounds. | 1. Optimize the mobile phase: Use a shallow gradient or isocratic elution with a solvent system that provides the best separation on a TLC plate first. 2. Use a different stationary phase: Sephadex LH-20 column chromatography, which separates based on both size and polarity, has been shown to be effective for separating complex mixtures of lichen acids.[1] 3. Consider preparative HPLC: For very difficult separations, preparative HPLC can offer higher resolution. |
| This compound does not crystallize from the purified fraction | 1. The solution is not sufficiently concentrated. 2. Presence of impurities inhibiting crystallization. 3. The solvent system is not optimal for crystallization. | 1. Carefully evaporate more solvent. Be cautious not to evaporate to complete dryness. 2. Re-purify the fraction using column chromatography or treat the solution with a small amount of activated charcoal to remove colored impurities. 3. Experiment with different solvent/anti-solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., acetone) and slowly add an anti-solvent (e.g., n-hexane or water) until turbidity appears, then allow it to slowly cool. |
| Crystals are colored (yellow/brown) | Presence of pigments or degradation products. | Dissolve the crystals in a minimal amount of a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, filter hot through a celite plug to remove the charcoal, and then allow the filtrate to cool and recrystallize. |
| Purity is still low after recrystallization | Co-crystallization with a persistent impurity. | 1. Perform a second recrystallization, potentially using a different solvent system. 2. If purity issues persist, further chromatographic purification of the crystallized material may be necessary. |
Data Presentation
Table 1: Typical Solvent Systems for Lichen Acid Analysis by TLC
| Solvent System (v/v/v) | Application |
| Toluene : Dioxane : Acetic Acid (180:45:5) | General screening of lichen depsidones and depsides. |
| n-Hexane : Diethyl Ether : Formic Acid (130:80:20) | Separation of less polar lichen acids. |
| Toluene : Acetic Acid (200:30) | Good for separating a range of lichen acids with varying polarities. |
Note: These are starting points and may require optimization based on the specific lichen extract.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Cetraria islandica
This protocol is a generalized methodology based on common practices for isolating depsidones from lichens. Optimization may be required at each step.
1. Preparation of Lichen Material: a. Clean the lichen thalli of any debris (e.g., bark, soil). b. Air-dry the cleaned lichen material thoroughly. c. Grind the dry thalli into a fine powder using a blender or a mill.
2. Extraction: a. Place the powdered lichen material (e.g., 100 g) in a large flask. b. Add acetone (e.g., 1 L) to the flask, ensuring all the powder is submerged. c. Stir or sonicate the mixture at room temperature for 24 hours. d. Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid lichen material. e. Repeat the extraction of the solid residue with fresh acetone (2 x 500 mL) to ensure complete extraction. f. Combine all the acetone extracts.
3. Concentration: a. Concentrate the combined acetone extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. b. Evaporate until a crude, semi-solid residue is obtained.
4. Column Chromatography: a. Prepare a Sephadex LH-20 column packed in a suitable solvent system (e.g., a mixture of dichloromethane and acetone, or methanol). b. Dissolve the crude extract in a minimal amount of the mobile phase. c. Apply the dissolved extract to the top of the column. d. Elute the column with the mobile phase, collecting fractions of a consistent volume (e.g., 10-15 mL). e. Monitor the collected fractions by TLC using a suitable solvent system (see Table 1) and a visualizing agent (e.g., UV light followed by heating after spraying with 10% sulfuric acid). f. Combine the fractions that contain the this compound with a high degree of purity.
5. Recrystallization: a. Evaporate the solvent from the combined pure fractions to obtain the semi-pure this compound. b. Dissolve the semi-pure product in a minimal amount of hot acetone. c. Slowly add a non-polar anti-solvent, such as n-hexane, dropwise until the solution becomes slightly turbid. d. Cover the container and allow it to cool slowly to room temperature, and then place it in a refrigerator (4°C) to promote crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
6. Purity Assessment: a. Analyze the final crystalline product by HPLC to determine its purity.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Two-step isolation of the two major paraconic acids of Cetraria islandica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Characterization of the depsidone gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in depsidone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quantitative Analysis of Cetraric Acid by HPLC
This technical support center provides guidance for the quantitative analysis of Cetraric acid using a refined High-Performance Liquid Chromatography (HPLC) method. As detailed, validated methods for this compound are not widely published, this guide is based on established protocols for the structurally similar lichen metabolite, Protothis compound. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for this compound analysis?
A1: A C18 reversed-phase column is the recommended stationary phase for the analysis of this compound and related lichen compounds. A common column specification is a C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm.[1]
Q2: What is a suitable mobile phase for the HPLC analysis of this compound?
A2: A gradient elution using a two-solvent system is recommended. The mobile phase typically consists of an aqueous component with a small amount of acid to ensure good peak shape, and an organic solvent. A common combination is Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
Q3: How should I prepare my lichen sample for HPLC analysis?
A3: A common method for extracting this compound from lichen thalli is through solvent extraction. A general procedure involves heating a known weight of dried, crushed lichen material with 70% ethanol on a water bath with a reflux condenser for about an hour.[1] The resulting extract is then cooled, filtered, and brought to a known volume with the same solvent.[1]
Q4: At what wavelength should I detect this compound?
A4: Based on the analysis of similar lichen compounds, UV detection is appropriate. A photodiode array (PDA) detector allows for monitoring at multiple wavelengths. For initial investigations, setting the detection at 254 nm, 280 nm, and 320 nm can be a good starting point.[2]
Experimental Protocols
Protocol 1: Sample Preparation from Lichen Thalli
-
Grinding: Grind the dried lichen thalli to a fine powder using a mortar and pestle or a laboratory mill.
-
Extraction: Accurately weigh approximately 5.0 g of the powdered lichen material into a round-bottom flask. Add 125.0 mL of 70% ethanol.
-
Reflux: Heat the mixture on a water bath fitted with a reflux condenser for 1 hour.[1]
-
Cooling and Filtration: Allow the extract to cool to room temperature. Filter the extract through a paper filter with a pore size of 3-5 µm.[1]
-
Final Volume Adjustment: Transfer a known volume (e.g., 5.0 mL) of the filtrate into a volumetric flask and dilute to a final known volume (e.g., 10.0 mL) with 70% ethanol.[1]
-
Pre-injection Filtration: Before injecting into the HPLC system, filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Protocol 2: HPLC Method for Quantitative Analysis
This method is adapted from the analysis of protothis compound and other phenolic compounds in lichens.
-
HPLC System: An Agilent Technologies 1200 LC/MSD chromatograph with a diode-array detector or equivalent.[1]
-
Column: C18 SunFire, 150 mm × 4.6 mm, 3.5 µm particle size.[1]
-
Mobile Phase:
-
Gradient Elution: A typical gradient profile would be:
-
0-5 min: 5% B
-
5-20 min: 5-30% B
-
20-30 min: 30-70% B
-
30-35 min: 70-95% B
-
35-40 min: 95% B
-
40-45 min: 95-5% B
-
45-55 min: 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 25 °C.
-
Detection: PDA detector scanning from 200-400 nm. For quantification, monitor at a specific wavelength where this compound shows maximum absorbance.
Quantitative Data Summary
The following tables provide expected performance characteristics for a validated HPLC method for a lichen acid like this compound, based on literature values for similar compounds.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Typical Results |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% |
| Limit of Detection (LOD) | Dependent on detector and compound |
| Limit of Quantification (LOQ) | Dependent on detector and compound |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of lichen extracts.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column overload.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to keep the acidic analytes in their protonated form. The use of 0.1% formic acid should be adequate.
-
Check for Column Overload: Dilute the sample and inject again. If peak shape improves, the original sample was too concentrated.
-
Column Conditioning: Flush the column with a strong solvent like acetonitrile to remove any strongly retained compounds.
-
Guard Column: Use a guard column to protect the analytical column from contaminants in the sample matrix.
-
Issue 2: Poor Resolution Between Peaks
-
Possible Cause: Inadequate separation power of the mobile phase gradient, or a deteriorating column.
-
Solution:
-
Optimize Gradient: Modify the gradient elution profile. A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.
-
Change Mobile Phase: Experiment with a different organic modifier, such as methanol instead of acetonitrile, as this can alter the selectivity of the separation.
-
Check Column Performance: Inject a standard mixture to verify the column's performance. If the resolution of the standard is also poor, the column may need to be replaced.
-
Issue 3: Fluctuating Retention Times
-
Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or a leak in the HPLC system.
-
Solution:
-
Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly degassed.
-
System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Thermostat the Column: Use a column oven to maintain a constant temperature.
-
Issue 4: No Peaks Detected
-
Possible Cause: Sample degradation, incorrect injection, or a problem with the detector.
-
Solution:
-
Check Sample Preparation: Prepare a fresh sample and standard solution.
-
Verify Injection: Ensure the autosampler is functioning correctly and the injection volume is appropriate.
-
Detector Check: Verify that the detector lamp is on and the correct wavelength is selected. Run a system diagnostic test if available.
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Optimizing Cetraric Acid Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of Cetraric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic separations of this lichen-derived compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good resolution for this compound in reversed-phase HPLC?
A1: this compound, a polar, acidic compound, presents several challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). The primary issues encountered are:
-
Peak Tailing: Due to interactions between the acidic functional groups of this compound and residual silanol groups on the silica-based stationary phase. These secondary interactions can lead to asymmetrical peak shapes.
-
Poor Retention: The polar nature of this compound can result in insufficient retention on traditional C18 columns with highly aqueous mobile phases, causing it to elute near the solvent front.
-
Co-elution with other Lichen Acids: Lichen extracts are complex mixtures containing structurally similar compounds. This compound often co-exists with other lichen acids like fumarprotothis compound, which can co-elute and complicate quantification.
Q2: What is a recommended starting point for an HPLC method for this compound analysis?
A2: A good starting point for developing an HPLC method for this compound is to use a C18 column with a gradient elution. A typical mobile phase would consist of an acidified aqueous phase (Solvent A) and an organic modifier like acetonitrile or methanol (Solvent B). The acidic modifier, often phosphoric acid or formic acid, is crucial for suppressing the ionization of this compound and minimizing peak tailing.
Q3: How can I improve the peak shape of my this compound peak?
A3: To improve a tailing peak for this compound, consider the following adjustments:
-
Lower the Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.5) with an additive like phosphoric acid or formic acid will suppress the ionization of both this compound and residual silanol groups on the stationary phase, reducing secondary interactions.
-
Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for polar analytes.
-
Optimize Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak symmetry and reduce viscosity, leading to sharper peaks. However, be mindful of potential sample degradation at higher temperatures.
-
Reduce Sample Overload: Injecting a lower concentration of your sample can prevent overloading the stationary phase, which can be a cause of peak tailing.
Q4: My this compound peak is not well-resolved from a neighboring peak. How can I improve the resolution?
A4: To enhance the resolution between this compound and a co-eluting peak, you can modify several chromatographic parameters:
-
Adjust Mobile Phase Composition: Altering the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase can change the selectivity of the separation. Experiment with different gradient slopes or isocratic compositions.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve the separation of closely eluting compounds due to differences in solvent selectivity.
-
Decrease the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with stationary phase | Lower mobile phase pH to 2.5-3.5 with phosphoric or formic acid. |
| Column Overload | Reduce sample concentration or injection volume. | |
| Inappropriate solvent for sample dissolution | Dissolve the sample in the initial mobile phase composition. | |
| Poor Resolution/Co-elution | Suboptimal mobile phase composition | Adjust the gradient slope or the percentage of the organic modifier. |
| Inadequate column chemistry | Try a column with a different stationary phase (e.g., phenyl-hexyl). | |
| Flow rate is too high | Decrease the flow rate to improve separation efficiency. | |
| Shifting Retention Times | Inadequate column equilibration | Increase the column equilibration time between injections. |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature. | |
| Mobile phase instability | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Low Peak Intensity | Sample degradation | Ensure proper sample storage and handle extracts promptly. |
| Low concentration in the extract | Optimize the extraction procedure to increase the yield of this compound. | |
| Incorrect detection wavelength | Use a Diode Array Detector (DAD) to identify the optimal absorption wavelength for this compound. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound in Lichen Extracts
This protocol provides a general method for the separation and identification of this compound from a lichen extract.
1. Sample Preparation: a. Weigh approximately 10 mg of dried and ground lichen material into a vial. b. Add 1 mL of acetone and extract using sonication for 15 minutes. c. Centrifuge the extract at 10,000 rpm for 5 minutes. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV/DAD at 254 nm and 280 nm |
3. Data Analysis: a. Identify the this compound peak based on its retention time compared to a standard, if available. b. Confirm peak identity using mass spectrometry (MS) if available. A study using LC-DAD-QToF identified this compound with its corresponding mass fragmentation data.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Technical Support Center: Enhancing the Bioavailability of Cetraric Acid for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cetraric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in-vivo bioavailability of this compound?
A1: The primary challenge with this compound is its poor aqueous solubility, which is a common issue for many new chemical entities.[1] This low solubility can lead to a low dissolution rate in the gastrointestinal tract, limiting its absorption and, consequently, its systemic availability. Factors such as its crystalline structure and potential for first-pass metabolism can also contribute to low bioavailability.[2]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound.[1][3] These include:
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve the dissolution rate.[1]
-
Solid Dispersions: Creating amorphous solid dispersions of this compound with a polymer carrier can significantly enhance its solubility and dissolution.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[1]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can increase the solubility of guest molecules. The addition of an auxiliary substance, such as citric acid, can further enhance this effect.[4][5][6]
Q3: Can citric acid be used to improve the bioavailability of this compound?
A3: Yes, citric acid can be a valuable excipient in formulations to enhance the bioavailability of various drugs, and similar principles could apply to this compound.[7][8] It can act in several ways:
-
pH Modification: As a weak organic acid, it can lower the micro-environmental pH, which may enhance the solubility of weakly acidic or basic drugs.[9]
-
Complexation Enhancement: In combination with cyclodextrins, citric acid can synergistically increase the solubility of the drug.[5][10]
-
Effervescence: When combined with a bicarbonate source, the resulting effervescence can promote rapid dissolution and dispersion of the drug.[7][8]
-
Inhibition of Proteolytic Enzymes: By lowering the local pH, citric acid can inhibit the activity of certain proteolytic enzymes in the intestine.[7][8]
Q4: What are the key pharmacokinetic parameters to consider in an in vivo bioavailability study?
A4: When assessing the bioavailability of a new this compound formulation, the key pharmacokinetic parameters to measure include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time. The bioavailability (F) is the fraction of the administered dose that reaches the systemic circulation and is often calculated relative to an intravenous administration (absolute bioavailability) or a standard oral solution (relative bioavailability).[11][12]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Models
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution rate. | 1. Reduce Particle Size: Employ micronization or nano-milling to increase the surface area for dissolution.[1]2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion.[1]3. Utilize Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the GI tract.[1] |
| Degradation in the gastrointestinal tract. | 1. Enteric Coating: If this compound is unstable in the acidic environment of the stomach, consider an enteric-coated formulation to allow for release in the intestine.2. Use of Antioxidants: Include antioxidants in the formulation if oxidative degradation is suspected. |
| High first-pass metabolism. | 1. Investigate Alternative Routes of Administration: Explore routes that bypass the liver, such as buccal or transdermal, if feasible.2. Co-administration with Enzyme Inhibitors: While more complex, co-administering with a known inhibitor of the relevant metabolic enzymes could be explored in preclinical models. |
| Efflux by transporters (e.g., P-glycoprotein). | 1. Include Excipients that Inhibit Efflux Pumps: Some formulation excipients have been shown to inhibit P-gp and other efflux transporters. |
Issue 2: Difficulty in Preparing a Stable and Soluble Formulation for Oral Gavage
| Potential Cause | Troubleshooting Steps |
| This compound precipitates out of the vehicle. | 1. Optimize the Vehicle: Test a range of pharmaceutically acceptable vehicles, including aqueous solutions with co-solvents (e.g., PEG 300, propylene glycol), suspensions with suspending agents (e.g., carboxymethylcellulose), and lipid-based systems.2. pH Adjustment: Carefully adjust the pH of the formulation vehicle to a range where this compound exhibits maximum solubility, if applicable.3. Complexation with Cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to improve solubility. The addition of citric acid may further enhance complexation.[4][5][6] |
| Inconsistent dosing due to poor homogeneity. | 1. Ensure Proper Mixing: Use appropriate mixing techniques (e.g., sonication, vortexing, homogenization) to ensure a uniform suspension or solution.2. Viscosity Modifiers: For suspensions, adding a viscosity-enhancing agent can help prevent settling of drug particles. |
Data Presentation: Illustrative Bioavailability Parameters
The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in this compound bioavailability with different formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 ± 1.2 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 50 | 320 ± 60 | 2.5 ± 0.8 | 2150 ± 450 | 219 |
| Solid Dispersion | 50 | 850 ± 150 | 1.5 ± 0.5 | 5800 ± 980 | 592 |
| SEDDS | 50 | 1100 ± 210 | 1.0 ± 0.4 | 7500 ± 1300 | 765 |
| Cyclodextrin Complex with Citric Acid | 50 | 980 ± 180 | 1.2 ± 0.6 | 6700 ± 1150 | 684 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex with Citric Acid
Objective: To prepare a ternary complex of this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD), and citric acid to enhance aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Citric acid
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Add citric acid to the HP-β-CD solution at a desired molar ratio (e.g., 1:1 with this compound) and stir until dissolved.
-
Slowly add this compound to the solution while stirring continuously at room temperature. A typical molar ratio of this compound to HP-β-CD is 1:1 or 1:2.
-
Continue stirring the mixture for 24-48 hours to allow for complete complexation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.
-
The resulting powder can be characterized for its physicochemical properties and used for in vivo studies.
Protocol 2: In Vivo Bioavailability Study in a Rodent Model
Objective: To determine the oral bioavailability of a novel this compound formulation compared to a reference formulation.
Materials:
-
Test formulation of this compound (e.g., solid dispersion, SEDDS)
-
Reference formulation (e.g., aqueous suspension)
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the animals into two groups: one receiving the test formulation and the other receiving the reference formulation. A crossover study design is often preferred.[12]
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples to separate the plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal and for each group.
-
Determine the relative bioavailability of the test formulation compared to the reference formulation using the formula: Relative F (%) = (AUC_test / AUC_ref) * (Dose_ref / Dose_test) * 100.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Logical relationship of factors influencing the in vivo efficacy of this compound.
References
- 1. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citric acid as a pH-regulating additive in granules and the tablet matrix in enteric-coated formulations for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. study design for bioavailability and bioequivalence | PPTX [slideshare.net]
Technical Support Center: Cetraric Acid Stability and Storage
This technical support center provides guidance on the proper storage and handling of Cetraric acid to minimize degradation and ensure the integrity of your research materials. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a lichen-derived secondary metabolite belonging to the depsidone class of phenolic compounds. Like many complex organic molecules, this compound can be susceptible to degradation over time, which can be accelerated by improper storage conditions. Degradation can lead to a loss of purity, altered biological activity, and inconsistent experimental results. Therefore, understanding and controlling the factors that affect its stability is crucial for reliable research.
Q2: What are the primary factors that can cause this compound to degrade?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a depsidone with phenolic hydroxyl, ester, and lactone functionalities), the primary factors of concern are:
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis and oxidation.
-
Light: Exposure to UV or even ambient light can provide the energy for photolytic degradation.
-
Oxygen: The phenolic moieties in this compound are susceptible to oxidation, which can be initiated by atmospheric oxygen.
-
Humidity/Moisture: Water can act as a reactant in hydrolytic degradation of the ester and lactone bonds.
-
pH: The stability of this compound in solution is likely pH-dependent, with acidic or basic conditions potentially catalyzing hydrolysis.
-
Solvent: The choice of solvent for storing this compound in solution can significantly impact its stability.
Q3: How should I store solid this compound for short-term and long-term use?
Proper storage of solid this compound is critical for maintaining its integrity. The following conditions are recommended:
| Storage Duration | Temperature | Light Condition | Atmosphere | Container |
| Short-Term (< 6 months) | 2-8°C (Refrigerator) | Dark (in an amber vial or wrapped in foil) | Normal | Tightly sealed vial |
| Long-Term (> 6 months) | -20°C to -80°C (Freezer) | Dark (in an amber vial or wrapped in foil) | Inert gas (e.g., argon or nitrogen) is recommended | Tightly sealed vial, preferably with a PTFE-lined cap |
Q4: What is the best way to store this compound in solution?
Storing this compound in solution is generally not recommended for long periods. If necessary, follow these guidelines:
-
Solvent Choice: Use a high-purity, anhydrous solvent in which this compound is stable. Aprotic solvents like acetone or ethyl acetate are often used for extraction and initial handling. For biological assays, DMSO is common, but long-term stability in DMSO should be verified.
-
Storage Conditions: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Container: Use amber glass vials with tightly sealed, solvent-resistant caps.
Q5: How can I tell if my this compound sample has degraded?
Visual inspection may reveal a color change (e.g., yellowing or browning), which can indicate degradation. However, the most reliable method is to assess the purity of the sample using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
-
Thin-Layer Chromatography (TLC): The appearance of additional spots besides the main spot for this compound suggests the presence of impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the NMR spectrum, such as the appearance of new signals or disappearance of existing ones, can confirm structural changes due to degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent bioassay results. | Degradation of this compound leading to reduced potency or the presence of interfering degradation products. | 1. Check the purity of your this compound stock using HPLC or TLC. 2. If degradation is confirmed, use a fresh, properly stored sample. 3. Prepare fresh solutions for each experiment. |
| The solid this compound has changed color (e.g., turned yellow/brown). | Oxidation or other forms of degradation. | 1. Assess the purity of the sample using an analytical method. 2. If significant degradation has occurred, the sample may not be suitable for sensitive experiments. 3. Review your storage conditions to ensure they align with the recommendations (cool, dark, dry). |
| New peaks appear in the HPLC chromatogram of the this compound standard. | Degradation of the standard, either in solid form or in solution. | 1. Prepare a fresh standard solution from a properly stored solid sample. 2. If the solid standard has degraded, obtain a new, certified standard. 3. Avoid prolonged storage of standard solutions, even at low temperatures. |
| Difficulty dissolving the solid this compound. | This is less likely a sign of degradation but could be related to the solvent or physical form. However, some degradation products might be less soluble. | 1. Ensure you are using an appropriate solvent. 2. Use sonication or gentle warming to aid dissolution, but be cautious with heating as it can accelerate degradation. 3. If solubility issues persist and degradation is suspected, verify the purity of the sample. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for monitoring the purity of this compound. It can be adapted to assess degradation over time in a stability study.
Materials:
-
HPLC system with a UV/Vis or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphoric acid or formic acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% phosphoric acid (or formic acid).
-
Solvent B: Methanol.
-
Degas the mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 1 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of methanol to prepare a stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
For solid samples, prepare as described for the standard solution.
-
For samples stored in solution, dilute an aliquot to a suitable concentration with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector Wavelength: 254 nm or 280 nm (a PDA detector can be used to obtain the full UV spectrum).
-
Gradient Elution: A typical gradient might be:
-
0-20 min: 30% B to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 30% B and equilibrate.
-
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Purity can be estimated by the relative peak area of this compound compared to the total area of all peaks.
-
In a stability study, monitor the decrease in the this compound peak area and the increase in the area of any new peaks over time.
-
Visualizations
Hypothetical Degradation Pathway of a Depsidone
Caption: Potential degradation routes for a depsidone like this compound.
Experimental Workflow for this compound Stability Assessment
Caption: A logical workflow for conducting a stability study on this compound.
Technical Support Center: Strategies to Increase the Purity of Isolated Cetraric Acid
Welcome to the technical support center for the purification of Cetraric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this lichen-derived compound.
Disclaimer: Detailed experimental data specifically for the purification of this compound is limited in publicly available literature. The following guidance is based on established principles for the purification of organic acids, with citric acid used as a well-documented model where applicable. Specific findings related to the isolation of lichen acids are incorporated where available.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound extracts?
A1: When isolated from lichens such as Cetraria islandica, crude extracts of this compound are often contaminated with other structurally similar lichen acids. Common impurities include protolichesterinic acid, lichesterinic acid, and fumaroprotothis compound.[1][2] Additionally, general impurities common to natural product extraction, such as pigments, lipids, and other secondary metabolites, may also be present.
Q2: What level of purity can I realistically expect to achieve for this compound?
A2: With multi-step purification protocols, it is possible to achieve high purity for lichen acids. For instance, a two-step isolation protocol involving column chromatography and fast centrifugal partition chromatography has been reported to achieve purities greater than 95% for protolichesterinic and lichesterinic acids, which are co-constituents of this compound in lichens.[1] For citric acid, which serves as a useful analogue, purities of up to 98% can be achieved through methods like solvent extraction.[3]
Q3: Which purification techniques are most effective for increasing the purity of this compound?
A3: A combination of techniques is often necessary to achieve high purity.
-
Column Chromatography: Techniques like size-exclusion chromatography (e.g., with Sephadex LH-20) and partition chromatography are effective for separating structurally similar lichen acids.[1]
-
Recrystallization: This is a fundamental technique for purifying crystalline solids like this compound. The choice of solvent is critical for success.
-
Activated Charcoal Treatment: This can be employed to remove colored impurities.[4]
-
Solvent Extraction: Liquid-liquid extraction can be used to selectively separate acids from a crude mixture based on their solubility and partition coefficients.[3][5]
Troubleshooting Guides
Issue 1: Low Purity After Initial Crystallization
Symptom: HPLC or qNMR analysis shows significant impurities remaining after the first recrystallization attempt.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may have similar solubility for both this compound and its impurities at both high and low temperatures.
-
Solution: Perform small-scale solubility tests with a range of solvents of varying polarities. An ideal solvent will dissolve the this compound completely at an elevated temperature but show very low solubility at cooler temperatures, while impurities remain in solution.
-
-
Co-precipitation of Impurities: High concentrations of impurities may lead to their co-precipitation with the this compound.
-
Solution: Consider a preliminary purification step before recrystallization, such as solvent extraction or flash chromatography, to reduce the overall impurity load.
-
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.
-
Solution: Allow the saturated solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., a refrigerator or ice bath).
-
Issue 2: Persistent Color in the Isolated this compound
Symptom: The crystalline product has a noticeable yellow or brownish tint.
Possible Cause & Solution:
-
Presence of Pigments: Natural extracts often contain pigments that are not removed by crystallization alone.
-
Solution: Perform an activated charcoal treatment. Dissolve the impure this compound in a suitable solvent, add a small amount of activated charcoal (typically 1-2% w/w), stir or gently heat the mixture, and then filter the charcoal away. Be aware that this may lead to some product loss as the charcoal can adsorb the desired compound as well.[4]
-
Issue 3: Significant Loss of Yield During Recrystallization
Symptom: The final mass of pure this compound is much lower than expected.
Possible Causes & Solutions:
-
Using Too Much Solvent: An excessive volume of solvent will keep a significant portion of the product dissolved even at low temperatures.[6][7]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions until dissolution is complete.[6]
-
-
Premature Crystallization During Hot Filtration: If an initial hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and receiving flask for the hot filtration to maintain the product's solubility.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[6]
-
Data Presentation
The following table summarizes the purity levels of citric acid achieved through various purification methods, which can serve as a benchmark for what may be achievable for this compound.
| Purification Method | Reported Purity | Notes | Reference |
| Solvent Extraction | Up to 98% | Replaces precipitation methods, high yield. | [3] |
| Recrystallization | >99% (product dependent) | Purity is highly dependent on the solvent system and the nature of the impurities. | [8] |
| Precipitation | Not specified, but a common primary purification step | Often used for initial isolation from fermentation broth before further purification. | [4][9] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent should show low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of a this compound reference standard.
-
Sample Preparation: Accurately weigh a small amount of your purified this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (Example for a related organic acid):
-
Column: C18 reverse-phase column.[10]
-
Mobile Phase: A simple mobile phase, such as 0.1% phosphoric acid in water, can be effective.[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm for citric acid, which may need to be optimized for this compound).[10]
-
Column Temperature: 35 °C.[10]
-
-
Analysis: Inject the standard solutions to create a calibration curve. Then, inject your sample. The purity can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Visualizations
References
- 1. Two-step isolation of the two major paraconic acids of Cetraria islandica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification Of Citric Acid By Solvent Extraction - Tiei liquid/liquid mixing and separation Purification Of Citric Acid By Solvent Extraction [tyextractor.com]
- 4. wjpls.org [wjpls.org]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN101607891A - A kind of recrystallization production method of citric acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
Validation & Comparative
A Comparative Guide to the Antioxidant Capacity of Cetraric and Fumarprotocetraric Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetraric acid and fumarprotothis compound are both depsidones, a class of phenolic compounds commonly found in lichens, that are recognized for their potential biological activities, including antioxidant effects. This guide provides a comparative overview of their antioxidant capacities based on available scientific literature. It is important to note that direct comparative studies on the antioxidant activity of the purified forms of this compound and fumarprotothis compound are limited. Consequently, this document presents an analysis based on data from lichen extracts rich in these compounds and discusses their potential mechanisms of action through relevant signaling pathways.
Introduction to Cetraric and Fumarprotocetraric Acids
This compound and fumarprotothis compound are structurally related secondary metabolites produced by various lichen species. As phenolic compounds, their antioxidant potential stems from their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making natural antioxidants a focal point of research in drug development.
Quantitative Comparison of Antioxidant Capacity
| Lichen Species Extract | Predominant Acid(s) | Assay | IC50 (µg/mL) | Reference |
| Cetraria islandica (Methanol Extract) | Fumarprotothis compound | DPPH | 678.38 | [1] |
| Cetraria aculeata (Ethyl Acetate Extract) | Not specified, but known to contain this compound derivatives | DPPH | 41.4 | [2] |
| Cetraria aculeata (Methanol Extract) | Not specified, but known to contain this compound derivatives | DPPH | 51.65 | [2] |
Note: A lower IC50 value indicates a higher antioxidant capacity. The significant variation in IC50 values can be attributed to differences in the lichen species, the solvent used for extraction, and the overall phytochemical composition of the extracts.
Experimental Protocols
To facilitate further research and direct comparative studies, this section provides a detailed, generalized protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely used method for assessing antioxidant capacity.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (this compound, fumarprotothis compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (capable of reading at ~517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at ~517 nm should be approximately 1.0.
-
Preparation of Test and Control Solutions:
-
Prepare stock solutions of the test compounds (this compound, fumarprotothis compound) and the positive control in methanol.
-
Perform serial dilutions to obtain a range of concentrations for determining the IC50 value.
-
-
Assay Protocol:
-
To a 96-well microplate, add 100 µL of the various concentrations of the test compounds or control solutions.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the test compound.
-
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of phenolic compounds like cetraric and fumarprotothis compound can be attributed to their free radical scavenging ability. Furthermore, these compounds may exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Studies on fumaric acid esters, which are structurally related to fumarprotothis compound, have demonstrated their ability to activate the Nrf2 pathway. It is plausible that fumarprotothis compound exerts its antioxidant effects, at least in part, through the activation of this protective signaling cascade. While direct evidence for this compound's involvement in the Nrf2 pathway is lacking, its phenolic structure suggests it may also possess the ability to modulate this pathway.
Caption: Simplified Nrf2 signaling pathway activated by antioxidant compounds.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the antioxidant capacity of this compound and fumarprotothis compound.
Caption: General experimental workflow for comparing antioxidant capacities.
Conclusion
While direct comparative data is scarce, both this compound and fumarprotothis compound, as phenolic depsidones, are expected to possess significant antioxidant properties. The available data from lichen extracts suggest that their antioxidant potential is noteworthy, though highly dependent on the specific chemical environment of the extract. Fumarprotothis compound and related compounds have been shown to potentially act via the Nrf2 signaling pathway, a key mechanism of cellular defense against oxidative stress. Further studies using purified forms of these compounds are essential to definitively quantify and compare their antioxidant capacities and to fully elucidate their mechanisms of action for potential therapeutic applications.
References
Unveiling the Cytotoxic Potential of Citric Acid in Tumor Cells: A Comparative Guide
Initial investigations into the cytotoxic effects of "Cetraric acid" have yielded no specific findings under this name, suggesting a likely misspelling of "Citric acid." This guide therefore focuses on the extensive research available on Citric acid, a well-documented organic acid with demonstrated anti-tumor properties. This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering an objective analysis of Citric acid's performance against various tumor cell lines and providing supporting experimental data.
Citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a potential anti-cancer agent due to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. Its multifaceted mechanism of action, primarily centered on the disruption of cellular metabolism and the activation of intrinsic and extrinsic apoptotic pathways, makes it a compelling subject for further investigation in oncology.
Comparative Cytotoxicity of Citric Acid
The cytotoxic efficacy of Citric acid has been evaluated across a range of tumor cell lines, with varying degrees of sensitivity observed. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound's cytotoxic effect.
| Cell Line | Cancer Type | IC50 Value | Citation |
| HaCaT | Human Keratinocyte | ~12.5 mM (at 24h) | [1] |
| EC109 | Human Esophageal Carcinoma | >1600 µg/ml (time-dependent) | [2] |
| BGC-823 | Human Gastric Carcinoma | Not explicitly quantified, but cytotoxic effects observed | [2] |
| SGC-7901 | Human Gastric Carcinoma | Not explicitly quantified, but cytotoxic effects observed | [2] |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Citric acid exerts its cytotoxic effects primarily through the induction of apoptosis and the disruption of the cell cycle.
Apoptosis Induction
Studies have shown that Citric acid can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. In human keratinocyte HaCaT cells, Citric acid treatment led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[1]
Furthermore, Citric acid has been observed to activate the extrinsic pathway by increasing the expression of Fas, a death receptor, which in turn activates caspase-8.[3] The activation of caspase-8 can also lead to the cleavage of Bid (tBid), which then translocates to the mitochondria to further amplify the apoptotic signal.
Cell Cycle Arrest
In addition to inducing apoptosis, Citric acid has been shown to cause cell cycle arrest. In HaCaT cells, treatment with Citric acid resulted in an arrest at the G2/M phase of the cell cycle.[1] This prevents the cancer cells from progressing through mitosis and proliferation.
Signaling Pathways Modulated by Citric Acid
The cytotoxic effects of Citric acid are mediated by its influence on several key signaling pathways.
Caption: Signaling pathways activated by Citric acid leading to apoptosis.
Experimental Protocols
A general workflow for assessing the cytotoxic effects of a compound like Citric acid is outlined below.
Caption: A generalized experimental workflow for evaluating cytotoxicity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Citric acid and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Citric acid at the determined IC50 concentration for the desired time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with Citric acid and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Comparison with Other Lichen-Derived Compounds
While specific comparative data for Citric acid against other lichen compounds on the same cell lines is limited in the retrieved literature, it is important to note that various other lichen-derived secondary metabolites have also demonstrated significant anticancer properties. These include compounds such as usnic acid, atranorin, and gyrophoric acid, which have been shown to induce apoptosis and inhibit proliferation in different cancer cell models.[4] The cytotoxic mechanisms of these compounds often involve the generation of reactive oxygen species (ROS), DNA damage, and interference with key cellular signaling pathways.[4][5] Further research is warranted to conduct head-to-head comparisons of the cytotoxic potency of Citric acid with these other promising lichen-derived molecules.
References
- 1. Citric acid [webbook.nist.gov]
- 2. Effect of Food Additive Citric Acid on The Growth of Human Esophageal Carcinoma Cell Line EC109 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citric acid induces cell-cycle arrest and apoptosis of human immortalized keratinocyte cell line (HaCaT) via caspase- and mitochondrial-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citrate Induces Apoptotic Cell Death: A Promising Way to Treat Gastric Carcinoma? | Anticancer Research [ar.iiarjournals.org]
- 5. merriam-webster.com [merriam-webster.com]
A Comparative Guide to the Quantification of Cetraric Acid: Methodologies and Experimental Insights
For researchers, scientists, and professionals in drug development, the accurate quantification of cetraric acid, a prominent bioactive compound in lichens such as Cetraria islandica, is crucial for standardization and pharmacological studies. This guide provides an objective comparison of potential analytical methods for the quantification of this compound. Due to a scarcity of direct cross-validation studies for this compound, this comparison draws upon methodologies used for its identification and for the quantification of structurally related lichen compounds.
Data Presentation: A Comparative Overview of Potential Quantification Methods
The selection of an appropriate analytical method depends on various factors including sensitivity, specificity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) stands out as the most promising technique for the reliable quantification of this compound. High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative for rapid screening, while UV-Vis Spectrophotometry may be suitable for purified samples.
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation on a stationary phase with UV detection. | Chromatographic separation on a plate with densitometric detection. | Measurement of light absorbance by the analyte. |
| Specificity | High; can resolve this compound from other lichen metabolites. | Moderate to High; dependent on the mobile phase and co-eluting substances. | Low; susceptible to interference from other UV-absorbing compounds in crude extracts. |
| Sensitivity | High | Moderate | Low to Moderate |
| Quantitative Accuracy | High | Moderate | Low to Moderate |
| Sample Throughput | Moderate | High | High |
| Typical Application | Gold standard for quantification and validation. | Rapid screening and semi-quantitative analysis. | Quantification of purified this compound or in simple mixtures. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are outlined methodologies for HPLC, HPTLC, and UV-Vis spectrophotometry, adapted for the analysis of this compound based on its known chemical properties and methods for similar lichen compounds.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC, particularly when coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), is the recommended method for the accurate and specific quantification of this compound in complex matrices like lichen extracts.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a DAD or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Ultrapure water
-
This compound reference standard
Sample Preparation (from Cetraria islandica):
-
Dry and pulverize the lichen thallus.
-
Extract a known weight of the powdered lichen with acetone or methanol using sonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in a known volume of methanol or the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (starting point for method development):
-
Mobile Phase: A gradient of Solvent A (water with 0.1% orthophosphoric acid) and Solvent B (acetonitrile or methanol).
-
Gradient Program: A linear gradient starting from a lower percentage of Solvent B, gradually increasing to elute more retained compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of this compound (e.g., 210 nm, 254 nm, and 280 nm).
-
Injection Volume: 10-20 µL
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound reference standard.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.
-
Calculate the concentration in the sample by interpolation from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it suitable for screening large numbers of lichen extracts for the presence of this compound.
Instrumentation:
-
HPTLC plates (e.g., silica gel 60 F254)
-
Automatic TLC sampler
-
Developing chamber
-
TLC scanner (densitometer)
Reagents:
-
Toluene
-
Ethyl acetate
-
Formic acid
-
This compound reference standard
Sample Preparation:
-
Prepare concentrated extracts of the lichen material in methanol or acetone.
-
Prepare a stock solution of the this compound reference standard.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in an optimized ratio (a common starting point for lichen acids is around 7:3:0.3 v/v/v).
-
Application: Apply standards and samples as bands using an automatic sampler.
-
Development: Develop the plate in a saturated chamber to a specific distance.
-
Detection: After drying, visualize the plates under UV light (254 nm and 366 nm). Densitometric scanning is performed at the wavelength of maximum absorbance for this compound.
Quantification:
-
Create a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
UV-Vis Spectrophotometry
This method is simpler and more accessible but is generally only suitable for the quantification of this compound in a purified or semi-purified state due to its low specificity.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ethanol or Methanol (spectroscopic grade)
-
Purified this compound standard
Procedure:
-
Prepare a stock solution of the purified this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions to create a calibration curve.
-
Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) for this compound. The UV spectrum of this compound would need to be determined, but related compounds absorb in the 200-350 nm range.
-
Dissolve the sample containing this compound in the same solvent and measure its absorbance at the same wavelength.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Note: This method is highly susceptible to interference from other compounds in a crude lichen extract that absorb at the same wavelength.
Mandatory Visualizations
Caption: Workflow for selecting and validating a this compound quantification method.
Caption: General experimental workflow for quantifying this compound from lichen samples.
A Comparative Analysis of the Antimicrobial Spectrum of Cetraric Acid and Other Lichen-Derived Acids
For Researchers, Scientists, and Drug Development Professionals
Lichen-derived secondary metabolites have long been recognized for their diverse bioactive properties, with antimicrobial activity being a prominent and extensively studied characteristic. This guide provides a comparative overview of the antimicrobial spectrum of Cetraric acid alongside other notable lichen acids: Usnic acid, Evernic acid, Fumarprotothis compound, and Atranorin. The information presented herein is curated from various experimental studies to offer a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these lichen acids is predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for each lichen acid against a range of bacterial and fungal species. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Comparative Antimicrobial Spectrum of this compound and Other Lichen Acids (MIC in µg/mL)
| Microorganism | This compound | Usnic Acid | Evernic Acid | Fumarprotothis compound | Atranorin |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | - | 7.81 - 32[1][2] | 14[3] | 0.97[4] | 15.6 - >500[4][5] |
| Bacillus subtilis | - | 7.81[2] | 250[3] | 0.48[4] | 31[6] |
| Bacillus cereus | - | - | - | 1.9[4] | - |
| Streptococcus faecalis | - | - | - | 0.24[4] | - |
| Listeria monocytogenes | - | - | - | 0.12[4] | - |
| Gram-Negative Bacteria | |||||
| Escherichia coli | - | >1000[7] | 500[3] | - | >500[5] |
| Pseudomonas aeruginosa | - | >1000[7] | - | - | >500[5] |
| Proteus vulgaris | - | - | - | 3.9[4] | - |
| Aeromonas hydrophila | - | - | - | 3.9[4] | - |
| Fungi | |||||
| Candida albicans | - | 100[8] | 250[8] | 500[4] | 500[4] |
| Candida glabrata | - | - | - | 500[4] | - |
Note: A hyphen (-) indicates that no data was found in the searched literature under comparable conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The broth microdilution method is a widely accepted and commonly used technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the lichen acid in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the lichen acid that shows no visible growth (turbidity) of the microorganism.
A generalized protocol is as follows:
-
Preparation of Lichen Acid Solutions: Stock solutions of the purified lichen acids are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The inoculum is then further diluted in the growth medium.
-
Inoculation and Incubation: Each well containing the diluted lichen acid is inoculated with the standardized microbial suspension. Positive (microorganism and medium, without lichen acid) and negative (medium only) controls are included on each plate. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the lichen acid at which no visible growth is observed. The results can also be read using a microplate reader to measure the optical density.
Visualizing the Research Workflow
The process of discovering and evaluating the antimicrobial properties of natural products like lichen acids involves a systematic workflow, from initial screening to detailed mechanistic studies.
References
- 1. Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The antimicrobial activity of extracts of the lichen Cladonia foliacea and its (-)-usnic acid, atranorin, and fumarprotothis compound constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Interactions of Citric Acid with Natural Compounds: A Comparative Guide
Citric acid, a ubiquitous organic acid found naturally in citrus fruits, has garnered significant attention for its potential as a synergistic agent in combination with other natural compounds. This guide provides a comprehensive overview of the synergistic effects of citric acid in antimicrobial, anti-inflammatory, and anticancer applications, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate further investigation and application.
Antimicrobial Synergy
Citric acid has demonstrated notable synergistic activity with a variety of natural compounds, particularly essential oils and other organic acids, against a broad spectrum of pathogenic microbes. This synergy often results in enhanced antimicrobial efficacy at lower concentrations of the individual components, potentially reducing toxicity and the development of resistance.
Key Findings:
-
With Essential Oils: Combinations of citric acid with essential oils like cinnamon, basil, and citronella have shown superior synergistic activity against bacteria such as E. coli, Methicillin-resistant S. aureus (MRSA), and Pseudomonas aeruginosa. A combination of cinnamon oil and citric acid was also highly effective against Candida albicans[1]. The treatment of apples with a combination of 1% citric acid and 0.5% clove essential oil proved to be the most efficient sanitizer, showing potential for food safety applications[2][3].
-
With Phenolic Compounds: The combination of citric acid with polyphenol-rich grape seed extract in alginate films resulted in enhanced antioxidant and antimicrobial properties. This suggests a potential for developing bioactive food packaging systems[4].
-
With Other Organic Acids: The combination of citric and acetic acids has demonstrated higher antimicrobial potential than the application of these sanitizing agents separately[2].
Table 1: Synergistic Antimicrobial Effects of Citric Acid with Natural Compounds
| Natural Compound | Target Microorganism | Observed Effect | Quantitative Data | Reference |
| Cinnamon Oil (0.25-0.50%) | S. aureus, E. coli, MRSA, P. aeruginosa, C. albicans | Synergistic antimicrobial activity | 4.3-6.5 log reduction from control | [1] |
| Basil Oil (0.25-0.50%) | S. aureus, E. coli, MRSA, P. aeruginosa | Synergistic antimicrobial activity | 4.3-6.5 log reduction from control | [1] |
| Citronella Oil (0.25-0.50%) | S. aureus, E. coli, MRSA, P. aeruginosa | Synergistic antimicrobial activity | 4.3-6.5 log reduction from control | [1] |
| Clove Essential Oil (0.5%) | Aerobic mesophilic bacteria, yeast, and mold on apples | Enhanced sanitization | Greater reduction in microbial counts compared to individual components | [2][3] |
| Grape Seed Extract | E. coli, S. aureus | Enhanced antimicrobial activity in alginate films | 0.5- and 2.5-log reductions, respectively | [4] |
| Acetic Acid | Various bacteria | Higher antimicrobial potential | Not specified | [2] |
Experimental Protocols:
-
Checkerboard Assay: This method is commonly used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds. Serial dilutions of each compound are prepared and combined in a microtiter plate. The growth of the target microorganism is then monitored. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 indicates synergy.
-
Time-Kill Assays: These assays determine the rate at which an antimicrobial agent or combination kills a microbial population. Bacterial or fungal cultures are exposed to the compounds, and the number of viable cells is determined at various time points by plating and colony counting. A synergistic interaction is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Log Reduction Calculation: The antimicrobial efficacy is often expressed as a log reduction, which is calculated as: Log Reduction = log10(A) - log10(B), where A is the number of viable microorganisms before treatment and B is the number of viable microorganisms after treatment.
// Styling A, B, C, D, E, F, G [penwidth=1.5, color="#5F6368"]; G [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } Caption: Workflow for assessing antimicrobial synergy.
Anti-inflammatory Synergy
Citric acid has also been investigated for its synergistic anti-inflammatory properties, particularly in combination with flavonoids.
Key Findings:
-
With Quercetin: A study demonstrated that the combination of citric acid and quercetin has a synergistic effect on reducing the expression of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated U937 cells[5]. This suggests a potential therapeutic application for inflammatory-related diseases.
Experimental Protocols:
-
Cell Culture and Stimulation: Human cell lines, such as U937 pro-monocytes, are cultured and then stimulated with an inflammatory agent like LPS to induce an inflammatory response.
-
Cytokine Expression Analysis: The expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) is quantified using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Real-Time Polymerase Chain Reaction (RT-PCR). A significant reduction in cytokine expression by the combination compared to the individual compounds indicates a synergistic anti-inflammatory effect.
Anticancer Synergy
Emerging research suggests that citric acid may have a synergistic anti-tumor effect when combined with certain chemotherapeutic drugs.
Key Findings:
-
With Chemotherapeutic Agents: Some studies have indicated that citric acid can have a synergistic anti-tumor effect with drugs like 3-bromopyruvate, cisplatin, and celecoxib, potentially enhancing their lethality against cancer cells[6]. Citrate may inhibit tumor growth through various mechanisms, and dietary supplementation could be beneficial as a cancer therapy[7].
Experimental Protocols:
-
Cell Viability Assays (e.g., MTT Assay): Cancer cell lines are treated with citric acid, a chemotherapeutic drug, and their combination. The cell viability is then assessed to determine if the combination results in a greater reduction in viability compared to the individual agents.
-
Apoptosis Assays: Techniques such as flow cytometry with Annexin V/Propidium Iodide staining are used to quantify the percentage of apoptotic cells. An increase in apoptosis in cells treated with the combination suggests a synergistic effect.
// Styling CitricAcid, ChemoDrug, Combination, CancerCell, EnhancedApoptosis [penwidth=1.5, color="#5F6368"]; } Caption: Logical flow of anticancer synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined Effect of Citric Acid and Polyphenol-Rich Grape Seed Extract towards Bioactive Smart Food Packaging Systems [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
Head-to-head comparison of different Cetraric acid extraction techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Cetraric Acid Isolation
This compound, a prominent secondary metabolite found in lichens of the Cetraria genus, has garnered significant interest for its potential therapeutic properties. As research into its pharmacological applications intensifies, the efficient and effective extraction of this depsidone from its natural source becomes paramount. This guide provides a head-to-head comparison of various extraction techniques for this compound, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal strategy for their specific needs.
Executive Summary
The selection of an appropriate extraction method for this compound is a critical step that influences yield, purity, and downstream applications. This guide evaluates conventional and modern extraction techniques, including Solvent Extraction, Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE). While direct comparative studies on this compound are limited, data from related lichen depsidones provide valuable insights into the efficacy of these methods.
Generally, modern techniques like MAE and UAE offer significant advantages in terms of reduced extraction time and solvent consumption. However, traditional solvent extraction methods remain relevant and effective, particularly when considering scalability and cost. The choice of solvent is also a crucial factor, with acetone and ethanol demonstrating high efficacy in extracting depsidones from lichens.
Comparative Analysis of Extraction Techniques
The following table summarizes the quantitative data gathered from studies on the extraction of this compound and other closely related lichen depsidones. It is important to note that yields can vary significantly based on the lichen species, its geographical origin, and the specific experimental conditions.
| Extraction Technique | Solvent | Key Parameters | Yield of Target Depsidone(s) | Purity | Advantages | Disadvantages | Reference |
| Solvent Extraction (Maceration) | Acetone | 24h, room temperature | Fumarprotothis compound: 264.41 ± 0.58 mg/g of extract | Not Specified | Simple, low cost, scalable | Time-consuming, large solvent volume | [1] |
| Solvent Extraction (Maceration) | Methanol | 24h, room temperature | Fumarprotothis compound: 126.97 ± 1.03 mg/g of extract | Not Specified | Simple, low cost | Time-consuming, large solvent volume | [1] |
| Solvent Extraction (Soxhlet) | Not Specified | Not Specified | Generally higher yield than maceration | May contain more impurities | Exhaustive extraction | Time-consuming, large solvent volume, thermal degradation risk | Inferred from multiple sources |
| Microwave-Assisted Extraction (MAE) | Ethanol | 5-6 min, 12.7:1 liquid/solid ratio | Phenolic compounds: 47.47 mg/g | Not Specified | Rapid, reduced solvent consumption | Specialized equipment, potential for thermal degradation | [2] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-Water | 30 min, 1:30 solid/solvent ratio, 80% power | Phenolic compounds: 23.86 ± 1.92 mg/g | Not Specified | Rapid, improved efficiency at lower temperatures | Specialized equipment, potential for radical formation | [3] |
Note: Data for MAE and UAE are for total phenolic compounds from different plant matrices and are included to provide a general comparison of these techniques' efficiency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key extraction techniques discussed.
Protocol 1: Solvent Extraction of this compound from Cetraria islandica
This protocol is adapted from studies on the extraction of depsidones from Cetraria islandica.[1][4]
1. Sample Preparation:
-
Air-dry the lichen thalli of Cetraria islandica.
-
Grind the dried thalli into a fine powder using a laboratory mill.
2. Extraction:
-
Weigh 10 g of the powdered lichen material.
-
Place the powder in a flask and add 100 mL of acetone (or ethanol).
-
Seal the flask and macerate for 24 hours at room temperature with continuous stirring.
3. Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the same solvent to ensure maximum recovery.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
4. Purification (Optional):
-
The crude extract can be further purified using techniques such as column chromatography on silica gel or Sephadex LH-20 to isolate this compound.
Protocol 2: Microwave-Assisted Extraction (MAE) of Lichen Acids
This protocol is a general representation of MAE for lichen metabolites.[2]
1. Sample Preparation:
-
Prepare the dried and powdered lichen material as described in Protocol 1.
2. Extraction:
-
Place 1 g of the powdered lichen in a microwave-safe extraction vessel.
-
Add 12.7 mL of 80% ethanol (liquid/solid ratio of 12.7:1).
-
Secure the vessel in the microwave extractor.
-
Irradiate the sample for 5-6 minutes at a controlled temperature.
3. Post-Extraction Processing:
-
Allow the vessel to cool to room temperature.
-
Filter the extract and evaporate the solvent as described in Protocol 1.
Protocol 3: Ultrasound-Assisted Extraction (UAE) of Lichen Acids
This protocol provides a general workflow for UAE of phenolic compounds from plant material.[3]
1. Sample Preparation:
-
Prepare the dried and powdered lichen material as described in Protocol 1.
2. Extraction:
-
Suspend 1 g of the powdered lichen in 30 mL of an ethanol-water mixture in a beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature and 80% power.
3. Post-Extraction Processing:
-
Filter the extract and evaporate the solvent as detailed in Protocol 1.
Workflow and Method Selection
The selection of an appropriate extraction method depends on various factors including the desired yield and purity, available equipment, and the scale of the operation. The following diagram illustrates a general workflow for the extraction and analysis of this compound.
Concluding Remarks
The extraction of this compound from lichens can be achieved through various methods, each with its own set of advantages and limitations. For rapid and efficient extraction with reduced solvent usage, Microwave-Assisted and Ultrasound-Assisted Extraction are compelling options. However, for simplicity and scalability, traditional solvent extraction methods remain a viable choice. The optimal solvent for extracting this compound, a depsidone, appears to be acetone or ethanol. Further research focusing on a direct comparison of these methods for this compound specifically will be invaluable for the scientific community. This guide provides a foundational understanding to aid researchers in making informed decisions for their extraction strategies.
References
- 1. Cyclodextrin-Based Systems of Cetraria islandica Extracts: A Novel Approach to Improve Solubility and Biological Activity of Lichen-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrastructural, Energy-Dispersive X-ray Spectroscopy, Chemical Study and LC-DAD-QToF Chemical Characterization of Cetraria islandica (L.) Ach - PMC [pmc.ncbi.nlm.nih.gov]
Cetraric Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Cetraric acid, a secondary metabolite predominantly found in lichens, has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative overview of the currently available experimental data on the in vitro and in vivo efficacy of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial activities. While research on this compound as an isolated compound is still emerging, this document synthesizes the existing findings to offer a valuable resource for researchers and drug development professionals.
In Vitro vs. In Vivo Efficacy: A Summary of Findings
The majority of studies on this compound have been conducted in vitro, often as a component of lichen extracts rather than as a purified compound. These studies suggest a range of biological activities, although the direct contribution of this compound to the observed effects is not always clear. In vivo data is even more limited, highlighting a significant gap in the current understanding of its therapeutic potential in living organisms.
Anticancer Activity
In vitro studies have explored the cytotoxic effects of lichen extracts containing this compound against various cancer cell lines. However, direct evidence of the anticancer efficacy of isolated this compound is sparse. One study on the lichen Cladonia convoluta isolated this compound, but attributed the observed moderate cytotoxic activity against several cancer cell lines to another constituent, usnic acid[1]. Further research is needed to determine the specific anticancer potential of pure this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated in both in vitro and in vivo models, primarily as a component of extracts. A study on a water extract of Callicarpa kwangtungensis, which was found to contain this compound, demonstrated significant anti-inflammatory effects. The extract inhibited the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages in vitro. The study also showed that the extract suppressed the phosphorylation of key proteins in the MAPK signaling pathway and inhibited the NF-κB signaling pathway[2]. In an in vivo rat model of collagen-induced arthritis, the same extract reduced paw swelling and arthritis scores[2]. However, a dissertation study reported that this compound was inactive in microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) inhibition assays in vitro[3]. This discrepancy suggests that the anti-inflammatory effects observed in extracts may be due to synergistic interactions between this compound and other components, or that its mechanism of action lies in different pathways.
Antimicrobial Activity
Extracts from lichens known to contain this compound, such as Bryoria fuscescens, have been evaluated for their antimicrobial properties[4]. However, specific minimum inhibitory concentration (MIC) values for isolated this compound are not well-documented in the available literature. Much of the antimicrobial data pertains to other lichen-derived compounds, such as fumarprotothis compound, which has shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi[5].
Data Presentation
Table 1: In Vitro Anticancer Activity of Lichen Extracts Containing this compound
| Extract Source | Cancer Cell Line | Assay | Result | Citation |
| Cladonia convoluta | L1210, 3LL, DU145, MCF7, K-562, U251 | Not specified | Moderate cytotoxic activity (attributed to usnic acid) | [1] |
Note: Data for isolated this compound is currently unavailable.
Table 2: In Vitro Anti-inflammatory Activity of an Extract Containing this compound
| Extract Source | Cell Line | Inflammatory Mediator/Pathway | Method | Result | Citation |
| Callicarpa kwangtungensis | RAW264.7 macrophages | NO, TNF-α, IL-6 | Griess assay, ELISA | Inhibition of production | [2] |
| Callicarpa kwangtungensis | RAW264.7 macrophages | MAPK signaling (JNK, ERK, p38) | Western Blot | Inhibition of phosphorylation | [2] |
| Callicarpa kwangtungensis | RAW264.7 macrophages | NF-κB signaling (IκBα) | Western Blot | Increased IκBα expression | [2] |
Table 3: In Vivo Anti-inflammatory Activity of an Extract Containing this compound
| Extract Source | Animal Model | Condition | Key Findings | Citation |
| Callicarpa kwangtungensis | Rat | Collagen-induced arthritis | Reduced paw swelling and arthritis scores | [2] |
Table 4: In Vitro Antimicrobial Activity of Lichen Extracts Containing this compound
| Extract Source | Microorganism | Assay | Result | Citation |
| Bryoria fuscescens | Candida albicans | Broth microdilution | MIC > 100 µg/mL | [4] |
Note: This table reflects the activity of the whole extract. The specific contribution of this compound is undetermined.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Determination of Nitric Oxide (NO) Production
The anti-inflammatory potential can be evaluated by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW264.7 macrophages are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a short period.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Griess Reaction: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance at 540 nm is measured, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.
-
Protein Extraction: Cells treated with the test compound and/or a stimulant (e.g., LPS) are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated ERK, IκBα) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Putative Anti-inflammatory Signaling Pathway of this compound-containing Extracts.
Caption: General Experimental Workflow for Efficacy Testing.
Conclusion
The current body of scientific literature suggests that this compound may possess valuable biological activities, particularly in the realm of anti-inflammatory effects. However, a significant portion of the available data is derived from studies on crude lichen or plant extracts, making it challenging to definitively attribute the observed efficacy solely to this compound. There is a clear need for further research focused on the isolation and purification of this compound to enable more precise in vitro and in vivo investigations. Future studies should aim to establish specific IC50 and MIC values, elucidate the detailed mechanisms of action, including the identification of direct molecular targets and signaling pathways, and conduct comprehensive in vivo studies to assess its therapeutic potential and safety profile. Such research will be crucial for unlocking the full potential of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory properties and characterization of water extracts obtained from Callicarpa kwangtungensis Chun using in vitro and in vivo rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Antifungal and Anti-Biofilm Activities of Acetone Lichen Extracts against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
For researchers, scientists, and drug development professionals, the intricate world of natural compounds offers a treasure trove of potential therapeutic agents. Among these, the depsidones, a class of polyphenolic compounds primarily found in lichens and fungi, have emerged as potent bioactive molecules with a diverse range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships of cetraric acid and related depsidones, supported by experimental data, detailed protocols, and pathway visualizations to aid in future research and drug discovery efforts.
Depsidones are characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. Variations in the substituents on this core scaffold give rise to a wide array of derivatives, each with its own unique biological profile. Understanding the relationship between these structural modifications and the resulting biological activity is crucial for the rational design of novel therapeutic agents.
Cytotoxic Activity: A Battleground of Structures
The cytotoxic potential of depsidones against various cancer cell lines has been a major focus of research. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics for comparing the potency of these compounds.
| Compound | Cancer Cell Line | Activity (µM) | Citation |
| Hypostictic Acid | K562 (Leukemia) | GI50: 2.20 | [3] |
| B16-F10 (Melanoma) | GI50: 13.78 | [3] | |
| 786-0 (Kidney) | GI50: 14.24 | [3] | |
| Salazinic Acid | K562 (Leukemia) | GI50: 64.36 | [3] |
| HT-29 (Colon) | GI50: 67.91 | [3] | |
| B16-F10 (Melanoma) | GI50: 78.64 | [3] | |
| (-)-Usnic Acid | L1210 (Leukemia) | IC50: 6 | [4] |
| 3LL (Lewis Lung Carcinoma) | IC50: 12.1 | [4] | |
| DU145 (Prostate) | IC50: 15.8 | [4] | |
| MCF7 (Breast) | IC50: 17.8 | [4] | |
| K-562 (Leukemia) | IC50: 8.2 | [4] | |
| U251 (Glioblastoma) | IC50: 6.8 | [4] | |
| Fumarprotothis compound | N2a (Neuroblastoma) | Non-toxic at 50 µM | [5] |
| 9'-(O-methyl)protothis compound | Various | Inactive | [4] |
| Lobaric Acid | HeLa (Cervical), HCT116 (Colon) | Investigated | [6] |
| Lobarstin | HeLa (Cervical), HCT116 (Colon) | Investigated | [6] |
Structure-Activity Relationship Insights:
Initial studies suggest that the nature and position of substituents on the depsidone core significantly influence cytotoxicity. For instance, the potent activity of hypostictic acid compared to salazinic acid highlights the importance of specific functional groups. Furthermore, the inactivity of 9'-(O-methyl)protothis compound suggests that methylation at certain positions can abolish cytotoxic effects. The well-studied usnic acid, while not a true depsidone, is a related lichen compound that demonstrates the potential of these natural products. Unfortunately, a significant gap in the current literature is the lack of extensive quantitative data on the cytotoxic effects of this compound itself, hindering a direct comparison with its more studied relatives.
Antimicrobial and Other Biological Activities
Depsidones have also demonstrated a broad spectrum of other biological activities. However, quantitative data for these effects is often less comprehensive than for cytotoxicity.
| Compound | Activity | Organism/Target | Measurement (µg/mL or µM) | Citation |
| Lobaric Acid | Anti-inflammatory | 12(S)-lipoxygenase | IC50: 28.5 µM | [7] |
| Vicanicine | Anticancer (tubulin binding) | β-tubulin | Ki: 126.14 µM (in silico) | [8] |
Structure-Activity Relationship Insights:
The available data, although limited, suggests that specific structural features are also critical for other biological activities. For example, lobaric acid's ability to inhibit 12(S)-lipoxygenase points to its potential as an anti-inflammatory agent. The in silico prediction of vicanicine's interaction with β-tubulin suggests a mechanism of action for its anticancer properties. Further research is needed to establish clear structure-activity relationships for the antimicrobial, antioxidant, and other activities of a wider range of depsidones, including this compound.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental assays are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is a widely used and reliable method for assessing cell viability and cytotoxicity.
Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which correlates with the cell number.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the depsidone compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Staining: Add 100 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the lowest concentration of the compound that prevents visible growth is determined as the MIC.
Procedure:
-
Preparation of Compound Dilutions: Dissolve the depsidone in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[10]
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.[1][11]
Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
Principle: The activity of COX enzymes is determined by measuring the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid. The inhibitory effect of a compound is assessed by quantifying the reduction in prostaglandin production.
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the COX-1 or COX-2 enzyme and the substrate, arachidonic acid.
-
Incubation with Inhibitor: Pre-incubate the enzyme with various concentrations of the test compound (depsidone) for a specific time.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Termination of Reaction and Quantification: Stop the reaction after a defined period. The amount of prostaglandin produced is then quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to that in the control (without inhibitor). The IC50 value can then be determined.[2][12]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which depsidones exert their biological effects is crucial for their development as therapeutic agents. While research in this area is ongoing, some key signaling pathways have been identified.
One notable example is the mechanism of action of curdepsidone A , which has been shown to induce apoptosis and inhibit protective autophagy in HeLa cervical cancer cells through the ROS/PI3K/AKT signaling pathway .[13]
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically active fungal depsidones: Chemistry, biosynthesis, structural characterization, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. Lichen Depsidones with Biological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Can the Concentration of Citric Acid Affect Its Cytotoxicity and Antimicrobial Activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinebiology.pt [marinebiology.pt]
- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Replicating Published Findings on the Anti-inflammatory Effects of Cetraric Acid: A Guide for Researchers
A comprehensive review of the existing scientific literature reveals a notable scarcity of specific experimental data on the anti-inflammatory effects of isolated Cetraric acid. While extracts of various lichens, such as Cetraria islandica, and other plants known to contain this compound have been investigated for their anti-inflammatory properties, the direct contribution of this compound to these effects remains largely unquantified in publicly available research. This guide summarizes the current state of knowledge and provides a framework for future research aimed at elucidating the specific anti-inflammatory activity of this compound.
Current Landscape of Research
Initial searches for the anti-inflammatory effects of "this compound" are often confounded by the prevalence of research on the structurally distinct and more common "Citric acid." Focused inquiries on "this compound" reveal its identification as a constituent in certain plant and lichen extracts that exhibit anti-inflammatory activity.
One study on the aqueous extract of Callicarpa kwangtungensis, which contains this compound, demonstrated anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. The extract was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Mechanistically, the extract was shown to suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (ERK, P38, and JNK) and promote the expression of IκBα, an inhibitor of the NF-κB signaling pathway.[1] However, as this research was conducted on a crude extract, these effects cannot be exclusively attributed to this compound.
Furthermore, a doctoral dissertation that investigated various lichen-derived compounds for their anti-inflammatory potential did not provide specific data on the activity of this compound on microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade.[2]
An in silico study involving molecular docking has suggested a potential binding affinity of this compound for the 5-lipoxygenase enzyme, hinting at a possible mechanism of action. However, these computational predictions require experimental validation.
It is important to note that a study on a compound isolated from bambara groundnut, which shares the same molecular formula as this compound (C20H18O9), reported a significant inhibitory effect on lipoxygenase with an IC50 value of 2.16 ± 0.14 µg/mL.[3] However, the authors clarified that the chemical structure of this compound is different from that of this compound.
Proposed Experimental Framework for Replicating and Expanding on Findings
Given the limited data, researchers aiming to investigate the anti-inflammatory effects of this compound should focus on a systematic in vitro evaluation of the purified compound. The following experimental workflow is proposed:
References
Safety Operating Guide
Navigating the Disposal of Cetraric Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before addressing disposal, it is essential to handle the chemical appropriately to minimize risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol for Citric Acid
The following procedures are outlined for the disposal of Citric Acid. These steps should not be applied to Cetraric Acid without explicit approval from a certified safety professional.
-
Waste Identification and Segregation:
-
Characterize the waste stream. Determine if the Citric Acid waste is in a solid or liquid form and if it is mixed with other chemicals.
-
Segregate Citric Acid waste from other chemical waste streams to prevent unintended reactions.
-
-
Small Spills Management:
-
For minor spills, trained personnel should wear appropriate PPE.
-
If the material is a solid, carefully sweep it up to avoid generating dust.
-
If it is a liquid, absorb it with an inert material.
-
Place the contained waste into a designated, labeled, and sealed container for hazardous waste disposal.[1]
-
-
Large Spills Management:
-
In the event of a large spill, evacuate the area immediately.
-
Prevent the spill from entering drains or waterways.
-
Contact your institution's EHS department for emergency response and cleanup.
-
-
Container Management:
-
Disposal of Waste Solutions:
-
Waste solutions containing Citric Acid may be classified as hazardous waste depending on their concentration and pH.[1]
-
Solutions with a pH of 6 or lower, or a concentration of 1% or greater, are typically managed as dangerous waste.[3]
-
Collect these solutions in a compatible, clearly labeled waste container.[3]
-
Do not neutralize hazardous waste unless it is a specifically permitted procedure at your facility.[1]
-
For very dilute solutions (less than 1% concentration and a pH between 6 and 9) that do not exhibit other hazardous characteristics, drain disposal may be an option, but this requires verification and approval from your local EHS office.[1]
-
Quantitative Data Summary for Citric Acid Disposal
| Parameter | Guideline | Citation |
| Hazardous Waste pH | ≤ 6 | [3] |
| Hazardous Waste Concentration | ≥ 1% | [3] |
| Permissible Drain Disposal pH | 6 - 9 (with EHS approval) | [1] |
| Permissible Drain Disposal Conc. | < 1% (with EHS approval) | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical waste stream, using Citric Acid as an example.
Caption: Decision workflow for chemical waste disposal.
Disclaimer: The information provided is intended for guidance and is based on publicly available data for Citric Acid. It is not a substitute for professional safety advice. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) for any chemical you are handling. The responsibility for safe and compliant chemical disposal rests with the individual researcher and their institution.
References
Essential Safety and Operational Guide for Handling Citric Acid
Disclaimer: Initial searches for "Cetraric acid" did not yield specific safety and handling information. The following guidance is provided for Citric acid , a similarly named but chemically distinct compound. It is crucial to verify the identity of your substance and consult its specific Safety Data Sheet (SDS) before handling.
This guide furnishes essential safety protocols, operational procedures, and disposal plans for the laboratory use of Citric acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for the specific procedures being performed to determine the appropriate level of personal protective equipment. The following table outlines the minimum required PPE for handling Citric acid in a laboratory setting.[1][2]
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles/Glasses | Must be worn with side shields. A face shield may be required when there is a risk of splashing.[1][3] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, butyl, or Viton gloves are recommended. Always inspect gloves for integrity before use.[4] |
| Body | Laboratory Coat | A fully-buttoned lab coat is mandatory. Consider a chemically resistant apron for larger quantities or when splashing is likely. |
| Respiratory | Respirator (if required) | Not generally required if handled in a well-ventilated area or a chemical fume hood.[1][2][5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[3][5][6] Personnel must be enrolled in a respiratory protection program.[4] |
Hazard Identification and First Aid
Citric acid is classified as a substance that can cause serious eye irritation and may cause respiratory irritation.[6][7][8] Ingestion may lead to gastrointestinal tract irritation.[9]
| Exposure Route | Symptoms | First Aid Measures |
| Eye Contact | Serious irritation, redness, pain, tearing.[8][9] | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1][3][9] Remove contact lenses if present and easy to do.[3][9] Seek medical attention if irritation persists.[3][9] |
| Skin Contact | May cause skin irritation, redness, and itching in susceptible individuals.[8][9] | Remove contaminated clothing. Wash the affected area with soap and water.[3] Seek medical attention if irritation develops or persists.[3] |
| Inhalation | May cause respiratory tract irritation.[6][7][9] | Move the person to fresh air.[3][6][9] If breathing is difficult, provide oxygen.[3][9] Seek medical advice if discomfort or irritation persists.[3] |
| Ingestion | May cause gastrointestinal irritation.[9] | Rinse mouth with water.[3][7] Do not induce vomiting.[3][9] Drink plenty of water.[9] Seek medical attention if you feel unwell.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle Citric acid in a well-ventilated area.[1][3][10]
-
Chemical Fume Hood: For procedures that may generate dust or aerosols, a certified laboratory chemical fume hood should be used.[5][10]
Safe Handling Procedures:
-
Preparation: Designate a specific work area. Ensure all necessary PPE is donned correctly before handling.
-
Handling: Avoid contact with eyes, skin, and clothing.[1][3][10] Minimize dust generation and accumulation.[10] Take precautionary measures against static discharge when handling powdered forms.[10]
-
Hygiene: Wash hands thoroughly after handling the substance.[3][7][10] Do not eat, drink, or smoke in the work area.[11]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[1][10]
-
Incompatible materials include strong oxidizing agents, strong bases, and metal nitrates.[10]
-
Store below eye level and consider using secondary containment, such as polyethylene tubs.[4][10]
Disposal Plan: Spill Cleanup and Waste Management
Spill Cleanup:
-
Small Spills: For small spills that can be cleaned up in approximately 10 minutes by trained personnel, carefully sweep up solids, avoiding dust generation.[4][10] Place the material in a suitable, sealed container for disposal.[10]
-
Large Spills: Evacuate the area.[10] Prevent further leakage if it is safe to do so.[10] Contact your institution's environmental health and safety department for assistance.[10]
Waste Disposal:
-
Waste Citric acid may be classified as dangerous waste depending on its concentration and pH.[10]
-
Solutions with a pH of 6 or lower, or a concentration of 1% or greater, must be managed as dangerous waste.[4][10]
-
Collect waste in a compatible, labeled container (e.g., polyethylene).[4][10]
-
Dispose of waste in accordance with local, state, and federal regulations.[1][12] Do not dispose of down the drain unless permitted by local regulations for dilute, non-hazardous solutions.[10]
-
Empty containers should be rinsed three times with an appropriate solvent, and the rinsate collected for disposal as hazardous waste.[10][12]
Workflow for Safe Handling of Citric Acid
References
- 1. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 2. pccarx.com [pccarx.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. nano.pitt.edu [nano.pitt.edu]
- 6. Product Information | LabelSDS [labelsds.com]
- 7. carlroth.com [carlroth.com]
- 8. media.laballey.com [media.laballey.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. benchchem.com [benchchem.com]
- 11. chemos.de [chemos.de]
- 12. accomn.com [accomn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
